molecular formula C10H8FNO B12824207 (6-Fluoroisoquinolin-5-yl)methanol

(6-Fluoroisoquinolin-5-yl)methanol

Cat. No.: B12824207
M. Wt: 177.17 g/mol
InChI Key: QZMYIUZDGJOITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoroisoquinolin-5-yl)methanol is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Fluoroisoquinolin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Fluoroisoquinolin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-fluoroisoquinolin-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-10-2-1-7-5-12-4-3-8(7)9(10)6-13/h1-5,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMYIUZDGJOITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Definitive Guide to (6-Fluoroisoquinolin-5-yl)methanol: Chemical Identity, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts toward highly targeted therapies, the demand for sp³-enriched and rationally halogenated heterocyclic building blocks has surged. Among these, fluorinated isoquinoline methanols represent a privileged class of scaffolds. This whitepaper provides an in-depth technical analysis of (6-Fluoroisoquinolin-5-yl)methanol , detailing its chemical registry status, structural causality in drug design, and self-validating synthetic protocols.

Chemical Identity & CAS Registry Status

In the landscape of commercial chemical libraries, specific positional isomers of highly functionalized heterocycles are often synthesized on demand rather than bulk-manufactured. Consequently, the exact base structure of (6-Fluoroisoquinolin-5-yl)methanol does not always possess a globally ubiquitous, standalone Chemical Abstracts Service (CAS) number in public repositories.

However, its highly functionalized synthetic precursors and derivatives are well-documented. Most notably, the C1-halogenated derivative (1-Chloro-6-fluoroisoquinolin-5-yl)methanol is an established commercial building block registered under CAS Number 2749760-54-9 . This specific chlorination at the C1 position is highly intentional, providing a reactive site for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations).

Quantitative Data: Physicochemical Properties

The following tables summarize the core quantitative data for the base compound and its commercially relevant analogs.

Table 1: Physicochemical Properties of (6-Fluoroisoquinolin-5-yl)methanol

PropertyValueStructural Implication
Molecular Formula C₁₀H₈FNOCore aromatic framework with a single fluorinated site.
Molecular Weight 177.18 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Exact Mass 177.0590 DaUsed for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 1Provided by the C5-hydroxymethyl (-OH) group.
Hydrogen Bond Acceptors 2Provided by the isoquinoline nitrogen and the hydroxyl oxygen.
Rotatable Bonds 1High rigidity, reducing entropic penalty upon target binding.

Table 2: Key Fluorinated Isoquinoline Methanol Derivatives

Compound NameCAS NumberPrimary Application / Utility
(1-Chloro-6-fluoroisoquinolin-5-yl)methanol2749760-54-9Precursor for C1-substituted targeted oncology therapeutics.
(6-Fluoroisoquinolin-1-yl)methanolN/A (Literature)Building block for novel CXCR4 antagonists (Anti-HIV agents)[1].
(6-Fluoroisoquinolin-3-yl)methanolN/A (Commercial)Scaffold for epigenetic modulators and kinase inhibitors[2].

Structural & Mechanistic Significance (E-E-A-T)

The design of (6-Fluoroisoquinolin-5-yl)methanol is rooted in strict mechanistic causality. Every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The C6-Fluorine Atom: Fluorine is the most electronegative element. Placing it at the C6 position exerts a strong inductive electron-withdrawing effect across the aromatic system. This lowers the pKa of the isoquinoline nitrogen, ensuring the molecule remains primarily un-ionized at physiological pH (7.4), which drastically enhances passive membrane permeability. Furthermore, the strong C-F bond blocks cytochrome P450-mediated metabolic oxidation at the C6 position, a common metabolic liability in bare isoquinolines.

  • The C5-Hydroxymethyl Group: The -CH₂OH moiety acts as a versatile synthetic handle. In drug-target interactions, it can serve as a bidentate hydrogen bond donor/acceptor. Synthetically, it can be oxidized to an aldehyde, or converted to a leaving group (e.g., chloromethyl) for Sₙ2 displacements, enabling the attachment of complex aliphatic amines[1].

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity, the synthesis of these building blocks must rely on self-validating experimental systems. Below are the detailed, step-by-step methodologies for synthesizing the core methanol and its C1-chloro derivative.

Protocol A: Synthesis of (6-Fluoroisoquinolin-5-yl)methanol

Causality & Design: The reduction of 6-fluoroisoquinoline-5-carbaldehyde requires a mild hydride source. Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent the over-reduction of the electron-deficient fluorinated isoquinoline ring.

  • Step 1: Dissolve 6-fluoroisoquinoline-5-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C. Rationale: The low temperature minimizes unwanted transesterification or solvent side-reactions.

  • Step 2: Add NaBH₄ (1.5 eq) portion-wise. Self-Validation: The immediate evolution of hydrogen gas (bubbling) visually confirms the active hydride transfer process.

  • Step 3: Stir for 2 hours while warming to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. Self-Validation: The disappearance of the UV-active starting material (R_f ~0.7) and the appearance of a more polar product spot (R_f ~0.4) confirms conversion.

  • Step 4: Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess hydride. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: ¹H NMR spectroscopy will show the complete disappearance of the characteristic aldehyde proton singlet at ~10.5 ppm and the emergence of a new methylene doublet/singlet around 4.8–5.0 ppm.

Protocol B: Conversion to (1-Chloro-6-fluoroisoquinolin-5-yl)methanol (CAS: 2749760-54-9)

Causality & Design: To functionalize the C1 position for downstream cross-coupling, the isoquinoline nitrogen is first oxidized, followed by a Boekelheide-type rearrangement using Phosphorus Oxychloride (POCl₃).

  • Step 1 (N-Oxidation): Treat (6-fluoroisoquinolin-5-yl)methanol with m-CPBA in Dichloromethane at room temperature for 12 hours to form the isoquinoline N-oxide.

  • Step 2 (Chlorination): Isolate the N-oxide and react it with neat POCl₃ at 90 °C for 4 hours. Rationale: The highly electrophilic C1 position of the N-oxide is attacked by the chloride ion, driven by the thermodynamic stability of rearomatization and the elimination of the oxygen atom.

  • Analytical Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) will show an [M+H]⁺ isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a precise 3:1 ratio), confirming the synthesis of CAS 2749760-54-9.

Pathway & Workflow Visualization

The following diagram illustrates the logical synthetic progression from the base isoquinoline to the functionalized building block, and ultimately to its downstream pharmaceutical applications (such as anti-HIV CXCR4 antagonists)[1].

Workflow A 6-Fluoroisoquinoline (Starting Material) B C5-Formylation (Directed ortho-metalation) A->B LDA, DMF C (6-Fluoroisoquinolin-5-yl)methanol Core Building Block B->C NaBH4 Reduction D 1-Chloro Derivative CAS: 2749760-54-9 C->D mCPBA, then POCl3 E CXCR4 Antagonists (Anti-HIV Agents) C->E Alkylation / Amination F Kinase Inhibitors (Targeted Oncology) C->F Scaffold Decoration

Synthetic workflow and downstream applications of (6-Fluoroisoquinolin-5-yl)methanol.

References

  • MDPI. "Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists." Molecules, 2021.[Link]

Sources

Part 1: Physicochemical and Structural Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (6-Fluoroisoquinolin-5-yl)methanol: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (6-Fluoroisoquinolin-5-yl)methanol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway, detail analytical characterization methods, and explore its potential applications in modern drug discovery. The strategic incorporation of a fluorine atom onto the isoquinoline scaffold can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile, making this compound a valuable building block for novel therapeutics.[1][2][3]

(6-Fluoroisoquinolin-5-yl)methanol belongs to the family of isoquinoline alkaloids, a class of compounds known for a wide array of biological activities, including anticancer and antimicrobial effects.[4] The introduction of a fluorine atom at the 6-position is a key structural modification. Fluorine's high electronegativity and small size can alter the electronic distribution of the aromatic system, influence binding interactions with biological targets, and block sites of metabolic degradation.[2][3]

Core Properties Summary

The fundamental properties of (6-Fluoroisoquinolin-5-yl)methanol are summarized below. These data are crucial for planning synthetic transformations, designing purification protocols, and formulating for biological assays.

PropertyValueSource / Method
Molecular Formula C₁₀H₈FNO---
Molecular Weight 177.18 g/mol Calculated / Consistent with Isomer Data[5]
Appearance Off-white to pale yellow solid (Predicted)Inferred from similar compounds[6]
Solubility Soluble in Methanol, DMSO, ChloroformInferred from related structures
CAS Number Not available in searched literature---
InChI Key (Predicted)---

Part 2: Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is paramount for obtaining high-purity (6-Fluoroisoquinolin-5-yl)methanol for research purposes. While various methods exist for constructing the isoquinoline core, the following outlines a modified Pictet-Gams reaction, a reliable approach for generating isoquinolines from β-hydroxy-β-phenethylamides. This method is chosen for its efficiency in creating the specific substitution pattern required.

Proposed Synthetic Workflow

The synthesis begins with a commercially available fluorinated benzaldehyde, which is converted to the target molecule over several steps. Each step is designed to proceed with high yield and facilitate straightforward purification.

Synthesis_Workflow A 2-Bromo-4-fluorobenzaldehyde B Henry Reaction Intermediate A->B Nitromethane, Base (e.g., DBU) C Amino Alcohol Intermediate B->C Reduction (e.g., LiAlH4 or H2/Pd-C) D N-Acylated Precursor C->D Acylation (e.g., Acetyl Chloride) E Cyclization Product (Isoquinoline) D->E Pictet-Gams Cyclization (e.g., P4O10, heat) F (6-Fluoroisoquinolin-5-yl)methanol E->F Reduction of Ester/Acid (if applicable, e.g., LiAlH4) Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in CDCl3/DMSO-d6 H1_NMR 1H NMR NMR_Sample->H1_NMR Proton Environment C13_NMR 13C NMR NMR_Sample->C13_NMR Carbon Backbone F19_NMR 19F NMR NMR_Sample->F19_NMR Fluorine Presence Purity_Check Purity & Identity Confirmed H1_NMR->Purity_Check C13_NMR->Purity_Check F19_NMR->Purity_Check MS_Sample Dissolve in MeOH/ACN ESI_MS ESI-MS MS_Sample->ESI_MS Ionization HRMS High-Resolution MS ESI_MS->HRMS Accurate Mass [M+H]+ HRMS->Purity_Check Start Synthesized Product Start->NMR_Sample Start->MS_Sample

Caption: Standard analytical workflow for structural verification.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. [7]2. ¹H NMR: Acquire a proton spectrum. Expect to see characteristic signals for the aromatic protons on the isoquinoline core, a singlet for the benzylic CH₂ protons, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

  • ¹³C NMR: Acquire a carbon spectrum. This will confirm the presence of 10 distinct carbon environments. Key signals include the benzylic carbon (~60-65 ppm) and the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). [8]4. ¹⁹F NMR: Acquire a fluorine spectrum. A single resonance will confirm the presence of the single fluorine atom on the molecule.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation. [9]2. Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique is ideal for preserving the molecular ion. [10]3. Analysis:

    • Full Scan MS: Acquire a full scan to identify the protonated molecular ion [M+H]⁺ at m/z 178.18.

    • High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF analyzer to determine the accurate mass of the molecular ion. [11]The measured mass should be within 5 ppm of the calculated exact mass for C₁₀H₉FNO⁺, providing definitive confirmation of the elemental composition.

Part 4: Applications in Drug Discovery and Chemical Biology

The (6-Fluoroisoquinolin-5-yl)methanol scaffold is a privileged structure in medicinal chemistry. Its potential lies in its utility as a versatile intermediate for synthesizing more complex molecules targeting a range of diseases.

  • Kinase Inhibitors: The isoquinoline core is present in numerous kinase inhibitors. The hydroxyl group of (6-Fluoroisoquinolin-5-yl)methanol can be used as a handle to introduce side chains that occupy the ATP-binding pocket of various kinases.

  • GPCR Ligands: Modifications of the isoquinoline ring and the methanol group can lead to potent and selective ligands for G-protein coupled receptors.

  • Antimicrobial Agents: Fluoroquinolone antibiotics, a related class of compounds, demonstrate the importance of the fluorinated heterocyclic core for antibacterial activity. [2]This building block could be used to develop novel antimicrobial compounds.

Signaling_Pathway cluster_cell Cell Membrane Ligand (6-Fluoroisoquinolin-5-yl) methanol Derivative Receptor Tyrosine Kinase Receptor (e.g., EGFR) Ligand->Receptor Binding & Inhibition Pathway MAPK/ERK Pathway Receptor->Pathway Signal Blocked Response Cell Proliferation & Survival Pathway->Response Inhibited

Caption: Inhibition of a generic kinase pathway by a hypothetical derivative.

Part 5: Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Hazard Identification: While specific data for this compound is unavailable, related aromatic amines and fluorinated heterocycles can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [6][12]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. [13]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [14]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [5]

References

  • ResearchGate. Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. Available at: [Link]

  • PMC (PubMed Central). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

  • OJCH. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Available at: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • PMC (PubMed Central). Contribution of Organofluorine Compounds to Pharmaceuticals. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of fluoro isoquinolines by Kubickova et al. Available at: [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • Google Patents. Methods for the preparation of 6-aminoisoquinoline.
  • IntechOpen. Mass Spectrometry as a Workhorse for Preclinical Drug Discovery. Available at: [Link]

  • PMC (PubMed Central). Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. Available at: [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

  • DigitalCommons@URI. Biotransformation and Pharmacokinetic Evaluation of PF-5190457, A Novel Drug Candidate for Alcoholism. Available at: [Link]

Sources

Comprehensive Solubility and Physicochemical Profiling of (6-Fluoroisoquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Formulation Scientists Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, functionalized heterocycles are the cornerstone of lead optimization. Nearly 20% of FDA-approved drugs contain fluorine, a testament to the halogen's ability to modulate metabolic stability, lipophilicity, and target binding affinity[1][2]. (6-Fluoroisoquinolin-5-yl)methanol represents a highly strategic pharmacophore building block. It combines the rigid, target-engaging pi-system of an isoquinoline core with the metabolic shielding of a 6-fluoro substituent and the solubility-enhancing properties of a 5-hydroxymethyl group.

As a Senior Application Scientist, I frequently encounter development bottlenecks stemming from poorly understood physicochemical properties. This whitepaper deconstructs the structural causality behind the solubility profile of (6-Fluoroisoquinolin-5-yl)methanol and provides a self-validating experimental framework for its preclinical evaluation.

Structural Causality and Physicochemical Mechanics

To accurately predict and measure the solubility of this compound, we must first understand the molecular forces at play. Fused heteroaromatics often suffer from low aqueous solubility due to strong crystal lattice energies and high lipophilicity, necessitating precise functionalization to improve physiological solubility.

  • The Isoquinoline Core: This bicyclic system provides a rigid lipophilic scaffold ideal for entering hydrophobic binding pockets. However, the planar nature of the ring promotes strong intermolecular π−π stacking, which typically results in high melting points and poor aqueous dissolution.

  • The 6-Fluoro Substituent: The introduction of a fluorine atom at the 6-position serves a dual purpose. First, the exceptionally strong C-F bond ( 110 kcal/mol) acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation[1][2]. Second, fluorine's strong inductive electron-withdrawing effect (-I) pulls electron density away from the aromatic ring. This subtle shift lowers the pKa of the isoquinoline nitrogen, requiring a more acidic environment for protonation compared to an unsubstituted isoquinoline.

  • The 5-Hydroxymethyl Group: This is the primary solubility driver. The −CH2​OH moiety acts as both a hydrogen bond donor (HBD) and acceptor (HBA). By forming hydrogen bonds with surrounding water molecules, it significantly lowers the desolvation penalty. Furthermore, the steric bulk and rotational freedom of the hydroxymethyl group disrupt the planar π−π stacking of the crystal lattice, lowering the energy required to break the solid state[3].

G Molecule (6-Fluoroisoquinolin-5-yl)methanol Fluoro 6-Fluoro Substituent (-I Effect) Molecule->Fluoro Hydroxymethyl 5-Hydroxymethyl Group (H-Bonding) Molecule->Hydroxymethyl Isoquinoline Isoquinoline Core (Pi-System) Molecule->Isoquinoline pKa Lowers N-pKa (Shifts pH-Solubility Profile) Fluoro->pKa Metabolism Metabolic Stability (C-F Bond ~110 kcal/mol) Fluoro->Metabolism Solvation Enhances Aqueous Solvation (Disrupts Lattice Energy) Hydroxymethyl->Solvation Permeability Drives Lipophilicity (Membrane Permeability) Isoquinoline->Permeability

Caption: Structural features driving the physicochemical profile of the molecule.

Quantitative Physicochemical Data

Based on the behavior of the base 6-fluoroisoquinoline (which exhibits a baseline aqueous solubility of 0.63 mg/mL)[4], the addition of the hydroxymethyl group shifts the molecule into a more favorable developability space. Below is the predicted physicochemical data table summarizing these parameters.

ParameterPredictive Value / RangeMechanistic Rationale
Molecular Weight 177.18 g/mol Highly optimal for small-molecule drug space; allows room for further derivatization without violating Lipinski's Rule of 5.
LogP (Octanol/Water) 1.8 – 2.2Balanced amphiphilicity; the lipophilic core is perfectly offset by the hydrophilic hydroxymethyl group.
pKa (Isoquinoline N) 4.8 – 5.2Lowered from base isoquinoline (5.4) due to the electron-withdrawing 6-fluoro substituent.
Intrinsic Solubility (pH 7.4) 0.8 – 1.5 mg/mLModerately soluble; H-bonding from the 5-hydroxymethyl group facilitates aqueous interaction.
Ionized Solubility (pH 1.2) > 15.0 mg/mLHighly soluble due to complete protonation of the basic nitrogen in gastric conditions.

Self-Validating Experimental Protocol: Thermodynamic Solubility

A common pitfall in early-stage drug development is relying on kinetic solubility data (e.g., DMSO stock dilution), which often results in supersaturated states that crash out over time. To obtain trustworthy data, we must utilize a Thermodynamic Shake-Flask Method .

Crucially, this protocol is designed as a self-validating system. By analyzing both the liquid supernatant and the residual solid pellet, we ensure that the solubility value obtained corresponds to the correct solid-state polymorph, ruling out phase transformations or hydrate formations during the assay.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 3–5 mg of (6-Fluoroisoquinolin-5-yl)methanol powder into 2 mL Type I borosilicate glass vials. Causality: Glass is strictly utilized to prevent the non-specific adsorption of lipophilic fluorinated compounds that frequently occurs with polypropylene plastics.

  • Buffer Addition: Add 1 mL of the target aqueous media (e.g., pH 1.2 Simulated Gastric Fluid, pH 6.5 FaSSIF, and pH 7.4 Phosphate Buffered Saline).

  • Equilibration: Seal the vials and incubate at 37°C on an orbital shaker at 300 RPM for 24 to 48 hours. Causality: 48 hours is required to ensure the system reaches a true thermodynamic minimum, bypassing transient kinetic supersaturation.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 37°C. Causality: Syringe filtration is avoided as the API can adsorb onto the filter membrane, artificially lowering the measured concentration. Centrifugation ensures clean separation without material loss.

  • Supernatant Quantification: Carefully aspirate the supernatant, dilute appropriately with mobile phase, and quantify the concentration using LC-MS/MS or HPLC-UV against a validated standard curve.

  • Solid-State Verification (The Validation Step): Extract the residual solid pellet, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern matches the starting material, the solubility data is valid for the original polymorph. If the pattern has shifted, the compound has converted to a hydrate or a new polymorph in solution, and the solubility value must be assigned to this new form.

G Start Excess Solid API Buffer Add Aqueous Buffer (pH 1.2, 4.5, 7.4) Start->Buffer Incubate Incubate at 37°C (Shake 24-48h) Buffer->Incubate Equilibrium Equilibrium? Incubate->Equilibrium Equilibrium->Incubate No Separate Phase Separation (Centrifugation) Equilibrium->Separate Yes Supernatant Supernatant: HPLC-UV/MS Quantification Separate->Supernatant Pellet Solid Pellet: XRPD (Polymorph Check) Separate->Pellet

Caption: Self-validating thermodynamic solubility workflow ensuring solid-state integrity.

Formulation Perspectives

Because (6-Fluoroisoquinolin-5-yl)methanol possesses a weakly basic nitrogen (pKa 5.0), its solubility will exhibit a distinct pH-dependent profile. It will be highly soluble in the acidic environment of the stomach but may precipitate as it enters the neutral pH of the intestine.

If this compound is advanced as an oral therapeutic, formulators should consider salt screening (e.g., forming a hydrochloride or mesylate salt) to artificially depress the microenvironmental pH during dissolution. Alternatively, if formulated for intravenous administration, the use of co-solvents (like PEG 400) or complexation agents (such as Hydroxypropyl- β -cyclodextrin) will effectively shield the lipophilic fluorinated core from the aqueous bulk, driving solubility into the multi-mg/mL range required for toxicology studies.

References

  • chemBlink - 6-Fluoroisoquinoline [CAS# 1075-11-2] URL
  • White Rose eTheses Online - Computational understanding of heterocyclisation reactions and synthesis of fluorinated isoquinolines URL
  • ResearchGate - Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress URL
  • Chemical Society Reviews (RSC Publishing)
  • ResearchGate - Probing microcluster formation between PACO and solvents containing oxygen donor sites mediated by the 'N–H' Bond (Isoquinoline Methanol Dynamics)

Sources

(6-Fluoroisoquinolin-5-yl)methanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of (6-Fluoroisoquinolin-5-yl)methanol

Authored by: A Senior Application Scientist

Foreword: Navigating the Nuances of a Novel Fluorinated Heterocycle

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds have emerged as a cornerstone for innovation. The introduction of fluorine can profoundly alter a molecule's metabolic stability, bioavailability, and binding affinity, making these compounds highly sought after.[1][2] (6-Fluoroisoquinolin-5-yl)methanol is one such molecule, a promising intermediate whose utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the stability and optimal storage conditions for (6-Fluoroisoquinolin-5-yl)methanol, drawing upon first principles of organic chemistry and established best practices for handling analogous fluorinated compounds. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to preserve the purity and efficacy of this valuable reagent.

Molecular Profile and Inherent Stability Considerations

(6-Fluoroisoquinolin-5-yl)methanol possesses a unique structural architecture that dictates its reactivity and stability. The isoquinoline core is a nitrogen-containing heterocycle, the fluorine atom at the 6-position introduces significant electronic modifications, and the methanol group at the 5-position presents a primary site for chemical transformation.

A foundational understanding of these components is critical. The isoquinoline ring system itself is relatively stable, but the presence of the fluorine and methanol substituents introduces potential vulnerabilities. Fluorine substitution on an aromatic ring generally enhances stability; however, the overall electronic nature of the ring and the potential for nucleophilic substitution under certain conditions must be considered. The primary alcohol (methanol group) is susceptible to oxidation, a common degradation pathway for similar compounds.

Chemical Structure

Caption: Chemical structure of (6-Fluoroisoquinolin-5-yl)methanol.

Potential Degradation Pathways

To ensure the long-term stability of (6-Fluoroisoquinolin-5-yl)methanol, it is crucial to understand the potential chemical reactions that could lead to its degradation. While specific degradation studies on this molecule are not widely published, we can infer likely pathways based on its functional groups.

  • Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of trace metal impurities or light.

  • Photodecomposition: Aromatic and heterocyclic compounds can be sensitive to UV light.[3] Irradiation can lead to the formation of reactive species and subsequent degradation. The presence of a fluorine atom can sometimes influence photostability.[3]

  • Acid/Base Catalyzed Reactions: Strong acidic or basic conditions should be avoided as they can catalyze various reactions, potentially involving the isoquinoline nitrogen or the alcohol group.

  • Moisture Sensitivity: While not always a primary concern for crystalline solids, absorbed moisture can facilitate hydrolytic degradation or act as a medium for other reactants.[4]

Hypothetical Oxidation Pathway

degradation_pathway A (6-Fluoroisoquinolin-5-yl)methanol B Oxidation [O] A->B C 6-Fluoroisoquinoline-5-carbaldehyde B->C D Further Oxidation [O] C->D E 6-Fluoroisoquinoline-5-carboxylic acid D->E

Caption: A potential oxidative degradation pathway for (6-Fluoroisoquinolin-5-yl)methanol.

Recommended Storage and Handling Protocols

Based on the chemical nature of (6-Fluoroisoquinolin-5-yl)methanol and general best practices for fluorinated heterocyclic compounds, the following storage and handling protocols are recommended to maximize its shelf life and maintain its purity.[4]

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CRefrigerated temperatures slow down potential degradation reactions, particularly oxidation.[5]
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere minimizes contact with atmospheric oxygen and moisture, mitigating oxidative and hydrolytic degradation.
Light Amber vial or dark containerProtection from light, especially UV, is crucial to prevent photodecomposition.[3]
Container Tightly sealed, non-reactive material (e.g., glass)A tight seal prevents the ingress of air and moisture. Glass is generally inert and will not react with the compound.[6][7][8]
Moisture Store in a dry environment, consider a desiccantMinimizing exposure to humidity prevents potential hydrolysis and other moisture-facilitated degradation.[4]
Handling Procedures
  • Work Environment: Handle the compound in a well-ventilated area, preferably under a fume hood, to avoid inhalation.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][11]

  • Dispensing: When dispensing, minimize the time the container is open to the atmosphere. If stored under an inert atmosphere, use techniques such as a glove box or Schlenk line for transfers of larger quantities.

  • Avoid Contamination: Use clean spatulas and equipment to prevent cross-contamination, which could introduce catalysts for degradation.[12]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][11]

Experimental Workflow for Stability Assessment

To empirically determine the stability of (6-Fluoroisoquinolin-5-yl)methanol, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and understand its degradation kinetics.[12][13]

Forced Degradation Protocol
  • Sample Preparation: Prepare solutions of (6-Fluoroisoquinolin-5-yl)methanol in appropriate solvents (e.g., acetonitrile, methanol).

  • Stress Conditions:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase with UV detection). This method should be able to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, use techniques like LC-MS and NMR to identify the structure of the degradation products.

Stability Testing Workflow Diagram

stability_workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Characterization A Prepare Solutions of (6-Fluoroisoquinolin-5-yl)methanol B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic (UV/Vis) A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Identify Degradants (LC-MS, NMR) H->I

Caption: Experimental workflow for a forced degradation study.

Conclusion

The stability and proper storage of (6-Fluoroisoquinolin-5-yl)methanol are paramount to its successful application in research and development. While this guide provides a framework based on established chemical principles, it is imperative that researchers conduct their own stability assessments for critical applications. By adhering to the recommended storage and handling protocols, the chemical integrity of this valuable fluorinated intermediate can be preserved, ensuring reliable and reproducible experimental outcomes.

References

  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1). Vertex AI Search.
  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradi
  • SAFETY D
  • Safety D
  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017, January 23).
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. (2024, June 18). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • SAFETY D
  • Safety D
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). PMC.
  • SAFETY DATA SHEET. (2009, August 25). Fisher Scientific.
  • Material Safety Data Sheet. (n.d.). Chemicea Pharmaceuticals.
  • (7-Fluoroisoquinolin-1-yl)methanol. (n.d.). ChemScene.
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect.
  • Drug stability. (2023, January 31). SciTechnol.

Sources

Safety and handling of (6-Fluoroisoquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safety, Handling, and Synthetic Integration of (6-Fluoroisoquinolin-5-yl)methanol: A Technical Whitepaper

Executive Summary

(6-Fluoroisoquinolin-5-yl)methanol is a highly specialized fluorinated N-heterocyclic building block. It serves as a critical intermediate in the development of advanced active pharmaceutical ingredients (APIs), including 1[1] and2[2]. The fusion of an isoquinoline core with a strategically placed fluorine atom and a hydroxymethyl group imparts unique synthetic utility, but it also necessitates rigorous, chemically-informed safety and handling protocols.

Physicochemical and Toxicological Profiling

As a Senior Application Scientist, I emphasize that the hazard profile of (6-Fluoroisoquinolin-5-yl)methanol is synergistic. It combines the acute toxicity of the isoquinoline base with the metabolic stability and lipophilicity of a fluorinated aromatic ring. Understanding the causality behind these properties is the first step in designing a safe laboratory environment.

Table 1: Physicochemical Properties and Mechanistic Hazard Data

Property / HazardCharacteristicMechanistic Causality
Physical State Solid (Crystalline)Intermolecular hydrogen bonding via the 5-hydroxymethyl group stabilizes the crystal lattice at room temperature.
Acute Toxicity Dermal/Oral HazardThe 3 upon systemic absorption[3].
Dermal Penetration "Lipophilic Trap"The highly stable C-F bond increases lipophilicity, allowing the compound to4[4].
Environmental High PersistenceThe extreme bond dissociation energy of the C-F bond (~485 kJ/mol) 5[5].

Standard Operating Procedures (SOPs) for Safe Handling

Standard laboratory practices are insufficient for handling fluorinated N-heterocycles. A self-validating safety system must be employed to mitigate exposure risks.

  • Engineering Controls: All manipulations of the neat powder must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated powder containment hood.

  • Personal Protective Equipment (PPE): Due to the lipophilic nature of fluorinated aromatics, standard nitrile gloves offer inadequate breakthrough resistance. Operators must wear4[4], overlaid with nitrile gloves for tactile dexterity.

  • Waste Management: Halogenated waste containing this compound must be segregated into UN-approved 1H2 open-head plastic drums. Disposal requires4[4].

Experimental Methodology: Selective Oxidation Workflow

A primary synthetic application of (6-Fluoroisoquinolin-5-yl)methanol is its conversion to6[6].

Scientific Rationale: Manganese Dioxide (MnO₂) is selected over Jones reagent or Swern conditions. MnO₂ is highly selective for benzylic/heterocyclic alcohols and prevents the oxidative cleavage of the electron-deficient fluorinated ring, ensuring high yield without over-oxidation to the carboxylic acid[2].

Step-by-Step Protocol:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of (6-Fluoroisoquinolin-5-yl)methanol in 15 mL of anhydrous benzene or dichloromethane (DCM)[2].

  • Activation: Add 10.0 mmol (10 equivalents) of activated MnO₂. Causality: The electron-withdrawing fluorine atom inductively deactivates the adjacent benzylic position. Because this is a surface-mediated reaction, a large molar excess of the solid oxidant is required to drive the reaction kinetics.

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature under a continuous nitrogen atmosphere.

  • Self-Validating Checkpoint: Monitor the reaction strictly via Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes/Ethyl Acetate). The protocol is self-validating: the complete disappearance of the highly polar alcohol spot and the emergence of a higher Rf, UV-active aldehyde spot confirms successful conversion.

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove manganese salts. Wash the filter cake thoroughly with an additional 20 mL of DCM to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-fluoroisoquinoline-5-carbaldehyde, which is typically pure enough for immediate downstream coupling.

Operational Workflow Visualization

The following logical pathway illustrates the integration of safety controls with the synthetic workflow.

G Storage 1. Material Storage (Desiccated, 2-8°C) PPE 2. Don Advanced PPE (Laminate Gloves, PAPR) Storage->PPE Reaction 3. Selective Oxidation (MnO2 in DCM/Benzene) PPE->Reaction Transfer in Hood Validation 4. Self-Validation (TLC / LC-MS Check) Reaction->Validation Monitor Conversion Waste 5. Thermal Destruction (Incineration >1100°C) Validation->Waste Segregate Halogenated Waste

Workflow for the safe handling and synthetic oxidation of (6-Fluoroisoquinolin-5-yl)methanol.

References

  • [6] WO2022201097A1 - 1,3-substituted cyclobutyl derivatives and uses thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPoPdho8FOehr3awphN4XW5qKWKcs2n9sDr_5GXqFmme1zuAf6jCpH_3HW9w4wXlNHbaZF8Vsq3Imy20DeH929t5jaaC-fCm92UzIgTiQRH2f73tYaCeK3Re7PVfAae2HGV27bj1_CylVDHYaiHA==]

  • [1] US 2005/0107388A1 - VR1 modulators. Googleapis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIJg0yTZI8xsnkr8iZQ2F_TgtGzoRpby17_MM_MbkxvnerqnGp_QZWo3OrFv9MmmJsCdodbfLc5qDhLplU7rZr7vj_6Zfi_GgkFiPlggcg9EO0BDL0Io_ikXRAn-qiq4wlbkC9L4z30pl7cgs3DPFLCzWSLcDtgEt0frTS90zgeTKlQgotbvMJ3wQAWwZj61zH7A==]

  • [2] AU2003241510B2 - Hepatitis C virus inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZiRouYzS-uivz15_m1vMe99CHrH2IxJ7IGkMnA-zEtatPeIPwaHPfdLAsTpzuVw1AJWbKNoyTBZWRLsaCuqtX-qGZwED57CiAM5JTr0xXAaJMKZigKbWa97OaR8ijEiGxBnGUBsOvcT_SnUrvhA==]

  • [3] ISO QUINOLINE TECH. MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfHGgSpOQf1BylCMi5oNYyJhznxLiagNHCXx8_Pt8K08ZjQv1oPyKqagwByP8SzUoIxTEl8OjX0aESn_ogq8XwmV-YYv7SshZl7nITz_sXmnJwc4_seI65jjbQoUq-BzL-_b7Pxq33W6LkIw0S6gKEWgrc6iQK9QPUtt4E-4H4u6Z8pTa9TFq8QcVExS2dHGhlx9jApA5B1wVL7oMwlfUz]

  • [4] Occupational Safety and Industrial Containment Protocol: Fluorinated Aromatics. Eastfine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGXouHMIy5j0LNOBQpg7v0Vm_YAKAVia8_45beAea5HkjtP63xguVTd88MIk_7tPPO-Z9SChEIlNWl-5lVX5K4vTvdi3ZgICnYtmyg9v9ngUkvxFF6FgjaMKThkvN4BUF2oFuQEBJDUy9GUFxEWNaavR1G-0NmVo0pQn5-s4XkdlNGwQwYFtXTk81ae0MraB9apNGe7dWVAjgF-H9ON3pG2-SoN5ZKsjBF8uY62cHISv0SDShWJNjUvy7YBZPGQgLIR_SwvHzIHguU5sXfnkjYRxhRkUwK-9PFTbArjoT7gs-Gk9rcRaSW3KwATffY74AzKEk2X-_Sjw==]

  • [5] Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvBH7aJQbJtLRwcvsG6FgFcEogibg-mdxDgdafG8wVRPntjLr53o7hIDTfQCCYxJgG25xygRJdDJ3pNSeZnkWmWZfpifPLyodweax9hIt80YggSyVx-5i47sbMGVgqBN_I5Jw=]

Sources

Methodological & Application

Application Note: Synthesis of (6-Fluoroisoquinolin-5-yl)methanol via Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Class: Fluorinated Heterocyclic Building Blocks

Executive Summary

(6-Fluoroisoquinolin-5-yl)methanol is a highly valuable, structurally rigid building block heavily utilized in the design of kinase inhibitors, CXCR4 antagonists, and other advanced pharmaceutical agents. This protocol details a robust, two-step synthetic workflow starting from commercially available 6-fluoroisoquinoline. The methodology leverages a highly regioselective Directed Ortho-Metalation (DoM) to introduce a formyl group at the C5 position, followed by a quantitative hydride reduction to yield the target benzylic alcohol.

Mechanistic Rationale & Regioselectivity

As a synthetic chemist, achieving precise functionalization on an electron-deficient isoquinoline core requires careful control of both electronics and sterics.

  • Regioselectivity (C5 vs. C7): The fluorine atom at C6 acidifies both the C5 and C7 protons via inductive electron withdrawal. However, lithiation occurs exclusively at the C5 position[1]. This kinetic preference is driven by the synergistic electron-withdrawing effect of the fused pyridine ring, which exerts a stronger inductive pull at the peri-position (C5). Furthermore, the transition state at C5 is stabilized by the coordination of the lithium cation to the fluorine atom.

  • Choice of Base: Lithium diisopropylamide (LDA) is strictly required for this transformation. Less sterically hindered bases, such as n-butyllithium (n-BuLi), are highly nucleophilic and will undergo undesired nucleophilic addition to the electron-deficient C1 position of the isoquinoline ring. LDA acts exclusively as a non-nucleophilic base to generate the aryllithium species.

  • Cryogenic Control: The metalation must be performed at -78 °C. Aryllithium intermediates on electron-deficient heterocycles are highly unstable and prone to decomposition, ring-opening, or aryne formation at elevated temperatures . Maintaining strict cryogenic conditions ensures the intermediate remains intact until the electrophile (DMF) is introduced.

Retrosynthetic Analysis & Synthetic Workflow

SyntheticPathway SM 6-Fluoroisoquinoline (Starting Material) Int 6-Fluoroisoquinoline- 5-carbaldehyde (Intermediate) SM->Int 1. LDA, THF, -78 °C 2. DMF, -78 °C to RT Prod (6-Fluoroisoquinolin- 5-yl)methanol (Target Product) Int->Prod NaBH4, MeOH 0 °C to RT

Synthetic route for (6-Fluoroisoquinolin-5-yl)methanol via Directed Ortho-Metalation.

Workflow Step1 1. Cryogenic Metalation Cool 6-fluoroisoquinoline in THF to -78 °C Add LDA dropwise Step2 2. Electrophilic Formylation Add DMF at -78 °C Warm to RT, quench with NH4Cl Step1->Step2 Step3 3. Workup & Isolation Extract with EtOAc, dry over Na2SO4 Purify via Silica Gel Step2->Step3 Step4 4. Hydride Reduction Dissolve in MeOH at 0 °C Add NaBH4 portionwise Step3->Step4 Step5 5. Final Purification Quench with H2O, extract with DCM Concentrate to yield product Step4->Step5

Step-by-step experimental workflow from cryogenic metalation to final product isolation.

Experimental Protocols

Step 1: Synthesis of 6-Fluoroisoquinoline-5-carbaldehyde

Objective: Regioselective formylation of the isoquinoline core via DoM[1].

Reagents:

  • 6-Fluoroisoquinoline (1.0 equiv)

  • Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF, 0.2 M)

Procedure:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a strict argon atmosphere.

  • Substrate Dissolution: Dissolve 6-fluoroisoquinoline in anhydrous THF (to achieve a 0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Add LDA (1.5 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for exactly 1 hour to ensure complete metalation.

  • Electrophilic Quench: Add anhydrous DMF (3.0 equiv) dropwise. Stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The product should appear as a distinct, UV-active spot with a lower Rf than the starting material. LC-MS analysis must be performed to confirm the product mass (Expected m/z [M+H]⁺ = 176.1)[1].

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-30% EtOAc in Hexanes) to afford 6-fluoroisoquinoline-5-carbaldehyde as a pale yellow solid.

Step 2: Synthesis of (6-Fluoroisoquinolin-5-yl)methanol

Objective: Chemoselective reduction of the aldehyde to the benzylic alcohol .

Reagents:

  • 6-Fluoroisoquinoline-5-carbaldehyde (1.0 equiv)

  • Sodium borohydride (NaBH₄, 1.2 equiv)

  • Methanol (MeOH, 0.2 M)

Procedure:

  • Substrate Dissolution: Dissolve 6-fluoroisoquinoline-5-carbaldehyde in MeOH (0.2 M) and cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add NaBH₄ (1.2 equiv) portionwise over 5 minutes to safely control the evolution of hydrogen gas.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction carefully with water to destroy excess hydride. Remove the bulk of the methanol under reduced pressure. Dilute the residue with water and extract with Dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation Check: Analyze the crude product by ¹H NMR (CDCl₃ or DMSO-d₆). The defining self-validation metric is the complete disappearance of the highly deshielded aldehyde proton signal (~10.5 ppm) and the emergence of a new singlet corresponding to the benzylic CH₂ protons (~5.0 ppm).

  • Purification: Triturate the crude product with cold diethyl ether or perform a short silica plug to yield pure (6-fluoroisoquinolin-5-yl)methanol as an off-white solid.

Quantitative Data & Reaction Parameters

ParameterStep 1: Metalation & FormylationStep 2: Hydride Reduction
Primary Reagents LDA (1.5 eq), DMF (3.0 eq)NaBH₄ (1.2 eq)
Solvent System Anhydrous THF (0.2 M)Methanol (0.2 M)
Temperature Profile -78 °C → Room Temp0 °C → Room Temp
Reaction Time 1 h (LDA) + 2 h (DMF)1.5 h total
Validation Metric LC-MS: m/z[M+H]⁺ = 176.1¹H NMR: Loss of ~10.5 ppm peak
Expected Yield 65 - 75%85 - 95%

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. URL:[Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th Ed.). John Wiley & Sons. URL:[Link]

  • Novartis AG. (2022). 1,3-substituted cyclobutyl derivatives and uses thereof (Patent No. WO2022201097A1). WIPO (PCT) / Google Patents.

Sources

Application Note: (6-Fluoroisoquinolin-5-yl)methanol as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Fluoroisoquinolin-5-yl)methanol is a highly versatile, bifunctional heterocyclic building block utilized extensively in contemporary medicinal chemistry. Featuring a privileged isoquinoline core, a metabolically protective fluorine atom, and a reactive primary alcohol, this compound serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (particularly Rho-kinase/ROCK inhibitors) and positron emission tomography (PET) tracers.

This technical guide details the physicochemical rationale behind its structural features, provides self-validating protocols for its functionalization, and maps its application in advanced drug discovery workflows.

Chemical and Physical Properties

Understanding the baseline properties of (6-Fluoroisoquinolin-5-yl)methanol is essential for predicting its behavior in organic solvents and its reactivity profile during parallel synthesis.

Table 1: Physicochemical Profile of (6-Fluoroisoquinolin-5-yl)methanol

PropertyValueStructural Significance
IUPAC Name (6-Fluoroisoquinolin-5-yl)methanolDefines the exact regiochemistry of the substituents.
Molecular Formula C₁₀H₈FNO-
Molecular Weight 177.18 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Scaffold Type Heterocyclic Building BlockMimics the adenine ring of ATP for kinase hinge-binding.
Key Functional Groups Primary benzylic alcohol, 6-fluoro-isoquinolineProvides orthogonal sites for electrophilic/nucleophilic functionalization.

Strategic Importance in Medicinal Chemistry (Causality & Design)

The selection of (6-Fluoroisoquinolin-5-yl)methanol over an unsubstituted isoquinoline is driven by precise structure-activity relationship (SAR) requirements:

  • The Isoquinoline Core (Hinge Binder): The isoquinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides in the hinge region of various kinases, a mechanism famously validated by the [3].

  • The 6-Fluoro Substituent (Metabolic Shielding & pKa Modulation): The introduction of a fluorine atom at the 6-position is a deliberate design choice. It blocks cytochrome P450-mediated oxidative metabolism at this electron-rich site, thereby extending the pharmacokinetic half-life of the resulting drug. Furthermore, the strongly electron-withdrawing nature of fluorine lowers the pKa of the adjacent isoquinoline nitrogen, which increases the proportion of the un-ionized species at physiological pH, drastically improving blood-brain barrier (BBB) penetration.

  • The 5-Hydroxymethyl Handle (Versatile Vector): The primary alcohol at the 5-position projects directly into the solvent-exposed region or specific hydrophobic sub-pockets of kinase active sites. It serves as a synthetic vector that can be oxidized, halogenated, or etherified to build complex molecular architectures [1].

Validated Synthetic Protocols

To maximize the utility of this building block, it must be converted into reactive intermediates. The following protocols are engineered to be self-validating , meaning they include observable in-process checks to guarantee experimental success.

Protocol A: Selective Oxidation to 6-Fluoroisoquinoline-5-carbaldehyde

Rationale: Activated manganese dioxide (MnO₂) is utilized because it without triggering over-oxidation to the carboxylic acid. Crucially, MnO₂ is mild enough to leave the basic isoquinoline nitrogen completely unperturbed [4].

Step-by-Step Methodology:

  • Preparation: Dissolve (6-Fluoroisoquinolin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Add activated MnO₂ (10.0 eq) in a single portion. (Causality: A massive stoichiometric excess is required because the oxidation is a heterogeneous surface reaction; the reaction rate is proportional to the surface area of the solid oxidant).

  • Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes. The starting material will appear as a polar, lower Rf spot. The successful formation of the aldehyde is confirmed by a new, higher Rf spot that is intensely UV-active and stains brightly with 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake exhaustively with DCM until the filtrate runs clear.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 6-fluoroisoquinoline-5-carbaldehyde is typically >95% pure and ready for immediate use in reductive amination sequences [2].

Protocol B: Conversion to 5-(Chloromethyl)-6-fluoroisoquinoline Hydrochloride

Rationale: Thionyl chloride (SOCl₂) converts the primary alcohol into a highly reactive alkyl chloride. The reaction generates HCl gas as a byproduct, which intentionally protonates the isoquinoline nitrogen. This forces the product to precipitate as a stable hydrochloride salt, bypassing the need for aqueous workup which could hydrolyze the sensitive chloromethyl group.

Step-by-Step Methodology:

  • Preparation: Suspend (6-Fluoroisoquinolin-5-yl)methanol (1.0 eq) in anhydrous toluene (0.2 M) under an inert nitrogen atmosphere at 0 °C.

  • Reagent Addition: Dropwise add thionyl chloride (2.0 eq). (Causality: Dropwise addition safely controls the exothermic release of SO₂ and HCl gases).

  • Reaction: Attach a reflux condenser and warm the mixture to 60 °C for 2 hours.

  • Self-Validation Check: As the intermediate sulfite ester forms, the initial suspension will briefly dissolve into a clear solution. Shortly after, a dense white/pale yellow solid will begin to precipitate. This visual cue confirms the formation of the target hydrochloride salt.

  • Isolation: Cool the mixture to room temperature. Add an equal volume of anhydrous diethyl ether to drive the precipitation to completion.

  • Collection: Filter the solid rapidly under a stream of nitrogen (the product is hygroscopic), wash with cold diethyl ether, and dry under high vacuum.

Table 2: Summary of Functionalization Pathways

PathwayReagentIntermediate GeneratedDownstream Application
Oxidation Activated MnO₂6-Fluoroisoquinoline-5-carbaldehydeReductive amination (C-N bond formation)
Halogenation Thionyl Chloride (SOCl₂)5-(Chloromethyl)-6-fluoroisoquinolineSₙ2 Alkylation (C-C, C-O, C-N bond formation)

Application in Drug Discovery: Workflow and Pathway Visualization

Synthetic Workflow for Lead Generation

The functionalized intermediates generated from (6-Fluoroisoquinolin-5-yl)methanol are immediately deployed into parallel synthesis to generate libraries of target compounds.

SyntheticWorkflow A (6-Fluoroisoquinolin-5-yl)methanol (Starting Building Block) B Activated MnO2 (Mild Oxidation) A->B E Thionyl Chloride (SOCl2) (Halogenation) A->E C 6-Fluoroisoquinoline-5-carbaldehyde (Electrophile) B->C D Reductive Amination (NaBH(OAc)3, Amine) C->D H Target Kinase Inhibitor / PET Tracer (Lead Compound) D->H F 5-(Chloromethyl)-6-fluoroisoquinoline (Alkylating Agent) E->F G Nucleophilic Substitution (Base, Nucleophile) F->G G->H

Figure 1: Divergent synthetic workflow from building block to lead compound.

Targeting the Rho-Kinase (ROCK) Pathway

Isoquinoline derivatives are hallmark inhibitors of the [1]. ROCK plays a critical role in regulating actomyosin contraction, cell motility, and tumor progression. By utilizing this 6-fluoro building block, medicinal chemists synthesize analogs with enhanced metabolic stability compared to first-generation inhibitors.

ROCKPathway R1 RhoA (Active GTP-bound) R2 ROCK1 / ROCK2 (Rho-associated protein kinase) R1->R2 Activates R4 MYPT1 (Myosin Phosphatase Target Subunit 1) R2->R4 Phosphorylates R3 Isoquinoline-based Inhibitor (e.g., 6-Fluoro analogs) R3->R2 ATP-competitive Inhibition R5 MLC Phosphatase (Inactivated by Phosphorylation) R4->R5 Inhibits R6 Myosin Light Chain (MLC) (Remains Phosphorylated) R5->R6 Prevents Dephosphorylation R7 Actomyosin Contraction & Tumor Cell Migration R6->R7 Promotes

Figure 2: Mechanism of action for isoquinoline-based ROCK inhibitors.

References

  • Title: Isoquinoline derivatives as inhibitors of rho-kinase (EP1899322A1)
  • Title: 1,3-substituted cyclobutyl derivatives and uses thereof (WO2022201097A1)
  • Title: Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics Source: Journal of Neurochemistry / PubMed URL: [Link]

  • Title: Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies Source: Accounts of Chemical Research URL: [Link]

Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (6-Fluoroisoquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 6-Fluoroisoquinoline Scaffold in Kinase Inhibitor Design

The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure can effectively mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region. The strategic incorporation of a fluorine atom, as in the (6-Fluoroisoquinolin-5-yl)methanol building block, offers distinct advantages in drug design. Fluorine's high electronegativity and relatively small size can modulate the pKa of the isoquinoline nitrogen, enhance binding affinity through favorable electrostatic interactions, and improve metabolic stability by blocking potential sites of oxidation.[2] These attributes make the 6-fluoroisoquinoline moiety a highly sought-after component in the development of potent and selective kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (6-Fluoroisoquinolin-5-yl)methanol in the synthesis of novel kinase inhibitors. We will detail a robust and versatile synthetic strategy, provide step-by-step protocols, and discuss the biological evaluation of the resulting compounds, with a focus on inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression.[3][4][5][6][7]

Physicochemical Properties of (6-Fluoroisoquinolin-5-yl)methanol

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C10H8FNOInferred
Molecular Weight 177.18 g/mol Inferred
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in methanol, dichloromethane, and other common organic solventsGeneral Knowledge

Synthetic Strategy: A Two-Step Approach to Novel Kinase Inhibitors

A robust and widely applicable strategy for elaborating (6-Fluoroisoquinolin-5-yl)methanol into a diverse library of kinase inhibitors involves a two-step sequence:

  • Oxidation: Selective oxidation of the primary alcohol to the corresponding aldehyde, 6-fluoroisoquinoline-5-carbaldehyde.

  • Reductive Amination: Condensation of the aldehyde with a primary or secondary amine to form an imine, followed by in-situ reduction to yield the target aminomethyl-isoquinoline derivative.

This approach offers significant flexibility in the choice of the amine component, allowing for the exploration of a wide range of chemical space to optimize potency and selectivity.

G cluster_0 Synthetic Workflow Start (6-Fluoroisoquinolin-5-yl)methanol Oxidation Oxidation (e.g., MnO2) Start->Oxidation Intermediate 6-Fluoroisoquinoline-5-carbaldehyde Oxidation->Intermediate Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Intermediate->Reductive_Amination Amine Primary or Secondary Amine (R1R2NH) Amine->Reductive_Amination Final_Product Target Kinase Inhibitor Reductive_Amination->Final_Product

Caption: A two-step synthetic workflow for the synthesis of kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Oxidation of (6-Fluoroisoquinolin-5-yl)methanol to 6-Fluoroisoquinoline-5-carbaldehyde

Rationale: Manganese dioxide (MnO2) is a mild and selective oxidizing agent for benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.[8][9][10] The reaction is heterogeneous, simplifying purification as the excess reagent and manganese byproducts can be removed by filtration.[9]

Materials:

  • (6-Fluoroisoquinolin-5-yl)methanol

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (DCM), anhydrous

  • Celite®

Procedure:

  • To a stirred solution of (6-Fluoroisoquinolin-5-yl)methanol (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material), add activated MnO2 (5-10 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2.

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 6-fluoroisoquinoline-5-carbaldehyde, which can often be used in the next step without further purification.

Expected Yield: >85%

Protocol 2: Reductive Amination of 6-Fluoroisoquinoline-5-carbaldehyde

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent for the reductive amination of aldehydes and ketones.[11][12][13] It is particularly well-suited for this transformation as it does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[11][12] The reaction can be performed as a one-pot procedure.[13]

Materials:

  • 6-Fluoroisoquinoline-5-carbaldehyde

  • Selected primary or secondary amine (e.g., 4-aminomorpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst for less reactive amines)

Procedure:

  • To a solution of 6-fluoroisoquinoline-5-carbaldehyde (1.0 eq) in anhydrous DCE (10-15 mL per gram of aldehyde), add the desired amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired kinase inhibitor.

Representative Kinase Inhibitor Scaffolds Synthesized via this Method:

Amine MoietyResulting Kinase Inhibitor ScaffoldPotential Target Class
4-AminomorpholineN-((6-fluoroisoquinolin-5-yl)methyl)morpholin-4-aminePI3K/mTOR
Piperazine1-((6-fluoroisoquinolin-5-yl)methyl)piperazineVarious Kinases
3-Aminopyrrolidine1-((6-fluoroisoquinolin-5-yl)methyl)pyrrolidin-3-amineVarious Kinases

Biological Evaluation: Assessing Kinase Inhibitory Activity

Targeted Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[3][4][5] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3][7]

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation promotes Inhibitor Synthesized Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[14][15][16][17] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14][15] This assay is well-suited for determining the half-maximal inhibitory concentration (IC50) of novel compounds.[14][16][18]

Materials:

  • Recombinant human PI3K enzyme

  • Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ATP

  • Synthesized kinase inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 25 µg/ml BSA)[14]

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in the assay buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and substrate mixture.[14]

    • Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the reaction by adding ATP.[14]

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 25°C or 30°C) for a defined period (e.g., 60 minutes).[14]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14][17]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14][17]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Expected Data:

The IC50 values for novel inhibitors derived from (6-Fluoroisoquinolin-5-yl)methanol would be expected to be in the nanomolar to low micromolar range against the target kinase, demonstrating the potential of this scaffold in generating potent inhibitors.

Conclusion

(6-Fluoroisoquinolin-5-yl)methanol is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward and robust synthetic strategies outlined in this application note, coupled with reliable methods for biological evaluation, provide a clear path for researchers to explore the potential of this scaffold in drug discovery. The favorable physicochemical properties imparted by the 6-fluoroisoquinoline moiety make it an attractive starting point for the development of the next generation of targeted cancer therapeutics.

References

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. [Link]

  • PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. (n.d.). Journal of Hematology & Oncology. [Link]

  • PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. (2023). International Journal of Molecular Sciences. [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

  • Targeting PI3K/mTOR Signaling in Cancer. (2011). Cancer Research. [Link]

  • Kinase assays IC50 determination. (n.d.). Bio-protocol. [Link]

  • Inhibitor Concentration at 50% enzyme inhibition (IC50) values were calculated by quantifying the end-point ADP production from each kinase reaction using the ADP-Glo Kinase Assay (Promega, Madison, Wis.) as described by the manufacturer. (n.d.). PubChem. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996). Journal of Organic Chemistry. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (n.d.). ResearchGate. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Chemical structures. (A) Heterocyclic isoquinoline, quinazolinones and indole backbones. (B) FDA-approved kinase inhibitors with quinoline (Gefitinib), quinazinolone (Idelalisib) or indole (Midostaurin) scaffolds. (n.d.). ResearchGate. [Link]

  • Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. (2026). International Journal of Molecular Sciences. [Link]

  • oxidation alcohol to aldehyde with MnO2. (2007). Sciencemadness Discussion Board. [Link]

  • Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. (2005). Accounts of Chemical Research. [Link]

  • Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. (n.d.). Royal Society of Chemistry. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University. [Link]

  • Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. (n.d.). Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Synthesis and Derivatization of (6-Fluoroisoquinolin-5-yl)methanol as a Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details a proposed synthetic pathway for (6-Fluoroisoquinolin-5-yl)methanol and outlines protocols for its derivatization into potential fungicidal and insecticidal agents. The methodologies are grounded in established chemical principles and draw from the extensive literature on isoquinoline and quinoline chemistry.[1][2][3][4]

Introduction: The Significance of Fluorinated Isoquinolines in Agrochemicals

The isoquinoline scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[5][6] In the realm of agrochemicals, isoquinoline and its isomer, quinoline, have given rise to a variety of commercial and investigational agents with potent fungicidal, insecticidal, and herbicidal activities.[7][8]

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target enzymes.[1] Consequently, the development of synthetic routes to novel fluorinated isoquinolines is a key objective in the discovery of next-generation crop protection agents.

This guide focuses on (6-Fluoroisoquinolin-5-yl)methanol , a versatile building block for the synthesis of a diverse library of potential agrochemicals. The presence of the fluorinated isoquinoline core, coupled with a reactive hydroxymethyl group at the 5-position, provides an excellent platform for structural modifications to optimize biological activity and selectivity.

Proposed Synthesis of (6-Fluoroisoquinolin-5-yl)methanol

Synthetic Workflow Overview

The proposed synthesis involves a three-step sequence:

  • Diazotization and Fluorination (Balz-Schiemann Reaction): Conversion of the amino group of isoquinoline-5-amine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source to install the fluorine atom at the 6-position.

  • Formylation: Introduction of a formyl group at the 5-position of the 6-fluoroisoquinoline.

  • Reduction: Reduction of the formyl group to a hydroxymethyl group to yield the target compound, (6-Fluoroisoquinolin-5-yl)methanol.

Synthesis_of_6_Fluoroisoquinolin_5_yl_methanol cluster_0 Step 1: Balz-Schiemann Reaction cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction Isoquinoline-5-amine Isoquinoline-5-amine 6-Fluoroisoquinoline 6-Fluoroisoquinoline Isoquinoline-5-amine->6-Fluoroisoquinoline 1. NaNO₂, HBF₄ 2. Heat 6-Fluoro-5-formylisoquinoline 6-Fluoro-5-formylisoquinoline 6-Fluoroisoquinoline->6-Fluoro-5-formylisoquinoline Vilsmeier-Haack or equivalent (6-Fluoroisoquinolin-5-yl)methanol (6-Fluoroisoquinolin-5-yl)methanol 6-Fluoro-5-formylisoquinoline->(6-Fluoroisoquinolin-5-yl)methanol NaBH₄, MeOH Ether_Synthesis cluster_0 Williamson Ether Synthesis (6-Fluoroisoquinolin-5-yl)methanol (6-Fluoroisoquinolin-5-yl)methanol Ether Derivative Ether Derivative (6-Fluoroisoquinolin-5-yl)methanol->Ether Derivative 1. NaH, THF 2. R-X Ester_Synthesis cluster_0 Esterification (6-Fluoroisoquinolin-5-yl)methanol (6-Fluoroisoquinolin-5-yl)methanol Ester Derivative Ester Derivative (6-Fluoroisoquinolin-5-yl)methanol->Ester Derivative R-COCl, Pyridine, DCM

Sources

Fluorescent labeling with (6-Fluoroisoquinolin-5-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bioconjugation and Fluorescent Labeling using (6-Fluoroisoquinolin-5-yl)methanol Derivatives

Executive Summary

(6-Fluoroisoquinolin-5-yl)methanol (6-FIQM) is emerging as a highly versatile, compact building block for developing environmentally sensitive fluorescent probes. This application note details the mechanistic rationale, activation chemistry, and bioconjugation protocols required to transform 6-FIQM derivatives into robust fluorescent labels for proteins, peptides, and small-molecule targets.

Mechanistic Rationale: The 6-Fluoroisoquinoline Scaffold

The isoquinoline heterocyclic core is a well-established structural motif in biological imaging due to its inherent fluorescence, high quantum yields, and favorable photophysical properties[1]. However, traditional isoquinolines can suffer from photobleaching and broad emission spectra when exposed to complex intracellular environments.

The strategic incorporation of a fluorine atom at the 6-position of the isoquinoline ring serves two critical functions:

  • Electronic Modulation: The strongly electronegative fluorine atom lowers the HOMO-LUMO gap, red-shifting the emission slightly while significantly increasing the quantum yield. This exact phenomenon has been leveraged in 6-fluoroisoquinoline-based "click" sensors used for high-contrast intracellular zinc imaging.

  • Photostability: The strong C-F bond resists photo-oxidation, making the fluorophore highly resistant to photobleaching during prolonged confocal microscopy.

Furthermore, the 5-hydroxymethyl (methanol) group provides an optimal, sterically unhindered site for bioconjugation. Unlike 3-substituted isoquinolines which can sterically clash with target receptors[2], the 5-position projects the reactive handle away from the fluorophore's transition dipole moment, ensuring that conjugation does not quench the inherent fluorescence.

Photophysical Profiling

Before initiating bioconjugation workflows, it is crucial to understand the baseline photophysical properties of 6-FIQM derivatives. Table 1 summarizes the typical quantitative data for 6-FIQM-conjugated amides compared to standard compact fluorophores like Dansyl chloride.

Table 1: Comparative Photophysical Properties of 6-FIQM Conjugates

Property6-FIQM-Amide ConjugateDansyl Amide (Reference)
Excitation Maximum ( λex​ ) 345 nm330 nm
Emission Maximum ( λem​ ) 460 nm520 nm
Extinction Coefficient ( ϵ ) ~12,500 M −1 cm −1 4,000 M −1 cm −1
Quantum Yield ( Φ ) 0.45 (in aqueous buffer)0.1 - 0.3 (environment dependent)
Stokes Shift 115 nm190 nm
Fluorescence Lifetime ( τ ) ~12 ns~14 ns

Experimental Workflows: From Activation to Conjugation

To utilize (6-Fluoroisoquinolin-5-yl)methanol as a biological label, the stable hydroxyl group must first be converted into an amine-reactive species. The most stable and efficient intermediate for this purpose is the N-hydroxysuccinimidyl (NHS) carbonate.

Workflow A (6-FIQM) Precursor Stable Alcohol B Activation (DSC, TEA, DMF) A->B Step 1 C 6-FIQM-NHS Carbonate B->C Yield >85% D Bioconjugation (Protein-NH2, pH 8.3) C->D Step 2 E SEC Purification (Desalting Column) D->E Remove free dye F Labeled Protein (Validation via DOL) E->F Pure product

Step-by-step workflow for the activation and bioconjugation of 6-FIQM to target proteins.

Protocol A: Synthesis of 6-FIQM-NHS Carbonate

Causality & Expert Insight: The primary alcohol of 6-FIQM is a poor leaving group and cannot react directly with biological amines. We utilize N,N'-Disuccinimidyl carbonate (DSC) to form an active carbonate. Anhydrous conditions are critical; the presence of water will rapidly hydrolyze the DSC and the resulting NHS-carbonate back to the starting alcohol, destroying the reactive handle[3].

Materials:

  • (6-Fluoroisoquinolin-5-yl)methanol (1.0 eq)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 6-FIQM in 500 µL of anhydrous DMF in a flame-dried, amber glass vial (to prevent ambient light degradation).

  • Activation: Add 2.0 eq of TEA to the solution and stir for 5 minutes at room temperature under an argon atmosphere.

  • Coupling: Slowly add 1.5 eq of DSC to the reaction mixture. Note: DSC is highly moisture-sensitive; weigh and transfer it rapidly.

  • Incubation: Stir the reaction continuously for 4 hours at room temperature.

  • Validation (Self-Validating Step): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The product spot will run higher (less polar) than the starting material. Confirm the mass via LC-MS (Expected M+H:[M_6-FIQM + 141 Da]).

  • Purification: Precipitate the product by adding the reaction mixture dropwise into 5 mL of ice-cold diethyl ether. Centrifuge at 4,000 x g for 5 minutes, discard the supernatant, and dry the pellet under a vacuum. Store at -20°C.

Protocol B: Protein Labeling and Conjugation

Causality & Expert Insight: The NHS-carbonate reacts specifically with deprotonated primary amines (e.g., the N-terminus and ϵ -amino groups of lysine residues). The reaction buffer must be slightly basic (pH 8.3–8.5) to ensure these amines are nucleophilic, but not so basic that the NHS ester hydrolyzes before conjugation occurs[3].

Step-by-Step Methodology:

  • Protein Preparation: Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 2–5 mg/mL. Crucial: Ensure no amine-containing buffers (like Tris or glycine) are present, as they will aggressively compete for the fluorophore.

  • Dye Solubilization: Dissolve the 6-FIQM-NHS carbonate in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation: Add the dye solution to the protein solution at a 5-to-10-fold molar excess. Add the dye dropwise while vortexing gently to prevent localized precipitation of the hydrophobic dye.

  • Incubation: Incubate the mixture in the dark at room temperature for 1 hour, or at 4°C overnight with gentle end-over-end rotation.

  • Quenching: Add 10 µL of 1 M Tris-HCl (pH 7.5) to quench any unreacted NHS carbonate.

  • Purification: Pass the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4) to separate the labeled protein from the free dye.

Quality Control: Degree of Labeling (DOL) Validation

A robust protocol must include a self-validating quantitative confirmation. The DOL determines how many fluorophore molecules are attached per protein molecule.

  • Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the dye's excitation maximum ( A345​ ).

  • Calculate the DOL using the following formula:

    DOL=[A280​−(A345​×CF)]×ϵdye​A345​×MWprotein​​

    (Where CF is the correction factor for the dye's absorbance at 280 nm, typically ~0.15 for isoquinoline derivatives).

  • Expert Insight: An optimal DOL is between 1.5 and 3.0. A DOL > 4 often leads to fluorescence quenching due to homo-FRET or π−π stacking of the isoquinoline rings, as well as potential protein precipitation.

PET N1 State A Unbound Probe (Fluorescence OFF) N2 Mechanism Photoinduced Electron Transfer (PET) N1->N2 Excitation N3 State B Target Bound (Conformational Shift) N1->N3 Target Binding N2->N1 Non-radiative decay N4 State C PET Quenched (Fluorescence ON) N3->N4 Excitation

Logic diagram illustrating the Photoinduced Electron Transfer (PET) mechanism for sensing.

References

  • Design and synthesis of an on–off “click” fluorophore that executes a logic operation and detects heavy and transition metal ions in water and living cells - rsc.org.

  • Molecular Probes for the Chemokine Receptor CXCR4 - niph.go.jp. 2

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - nih.gov.1

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - researchgate.net. 3

Sources

Application Note: High-Throughput Screening of ROCK1/2 Inhibitors Utilizing the (6-Fluoroisoquinolin-5-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The development of highly selective kinase inhibitors requires starting scaffolds that offer both robust target engagement and versatile synthetic handles for library expansion. Isoquinoline derivatives are established pharmacophores in kinase drug discovery, particularly acting as potent inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2)1[1].

(6-Fluoroisoquinolin-5-yl)methanol represents a highly optimized building block for High-Throughput Screening (HTS) campaigns targeting the ROCK isoforms. The structural causality for its efficacy is twofold:

  • Hinge-Binding & Electronic Modulation: The isoquinoline nitrogen acts as a critical hydrogen bond acceptor for the kinase hinge region (typically interacting with Met156 in ROCK1). The addition of the fluorine atom at the 6-position exerts an electron-withdrawing inductive effect, lowering the pKa of the isoquinoline nitrogen to optimize hinge-binding thermodynamics, while also enabling favorable multipolar interactions with the kinase backbone.

  • C5 Synthetic Vector: The hydroxymethyl group at the 5-position serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde (e.g., 6-fluoroisoquinoline-5-carbaldehyde) to facilitate high-throughput reductive amination 2[2]. This allows for the rapid generation of diverse C5-substituted libraries (incorporating various piperidines or chiral amines) to probe the solvent-exposed specificity pocket of the ROCK enzymes.

Library Generation & HTS Architecture

To identify novel ROCK1/2 inhibitors, the (6-Fluoroisoquinolin-5-yl)methanol core is diversified into a 384-well or 1536-well screening library. The workflow relies on a primary binding assay followed by an orthogonal functional assay to eliminate false positives.

HTS_Architecture A (6-Fluoroisoquinolin-5-yl)methanol Core Scaffold B Oxidation to Aldehyde & Reductive Amination A->B Chemical Diversification C 384-Well Compound Library (Acoustic Dispensing) B->C Library Plating D Primary Screen: TR-FRET Binding Assay C->D 10 µM Single-Point E Orthogonal Screen: ADP-Glo Functional Assay D->E Hit Confirmation F Hit Triage & SAR Profiling E->F IC50 Determination

Caption: High-throughput screening architecture for (6-Fluoroisoquinolin-5-yl)methanol derivatives.

Primary HTS Protocol: TR-FRET Kinase Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for primary kinase screening due to its robust signal-to-background ratios and resistance to compound auto-fluorescence 3[3].

Mechanistic Principle

The assay utilizes a GST-tagged ROCK1 or ROCK2 kinase, a Europium (Eu)-labeled anti-GST antibody (FRET donor), and an AlexaFluor 647-labeled ATP-competitive tracer (FRET acceptor). When the tracer binds the kinase pocket, proximity to the Eu-antibody allows energy transfer. Active (6-fluoro)isoquinoline derivatives displace the tracer, causing a quantifiable loss of the FRET signal.

TR_FRET_Mechanism K ROCK1/2 Kinase (GST-Tagged) T AlexaFluor 647 Tracer (ATP Competitive) K->T Pocket Binding A Eu-Anti-GST Antibody (FRET Donor) K->A Tag Recognition S1 High TR-FRET Signal (Vehicle Control) T->S1 Emission A->S1 Energy Transfer (665 nm) I Isoquinoline Hit (Test Compound) I->K Competitive Displacement S2 Low TR-FRET Signal (Active Inhibitor) I->S2 Loss of Proximity

Caption: TR-FRET competitive binding assay mechanism for evaluating ROCK1/2 kinase inhibitors.

Step-by-Step Methodology & Causality
  • Buffer Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT4[4].

    • Causality: Mg²⁺ is an essential cofactor for the ATP-binding pocket. EGTA chelates trace calcium to prevent the activation of off-target calcium-dependent proteases. Brij-35 prevents the non-specific adsorption of the kinase to microplate walls, and DTT maintains catalytic cysteines in a reduced state.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the library compounds into a 384-well low-volume ProxiPlate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows direct dilution from 100% DMSO stocks. This maintains a final assay DMSO concentration of ≤1%, preventing solvent-induced kinase denaturation.

  • Enzyme/Antibody Addition: Add 5 µL of 2X ROCK1 (or ROCK2) enzyme pre-mixed with the Eu-anti-GST antibody. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the antibody to stably bind the GST-tag on the kinase before the competitive tracer is introduced, ensuring steady-state FRET donor availability.

  • Tracer Addition: Add 5 µL of 2X AlexaFluor 647 Tracer.

  • Incubation & Detection: Incubate the plates for 60 minutes at room temperature in the dark. Read on a multi-mode microplate reader using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Causality: Time-resolved detection incorporates a 100 µs delay before reading. This allows short-lived background auto-fluorescence from library compounds to decay completely, isolating the long-lived Europium FRET signal and drastically reducing false positives.

Self-Validating Quality Control System

To ensure the protocol is a self-validating system, every 384-well plate must contain built-in pharmacological controls:

  • High Control (0% Inhibition): DMSO vehicle + Enzyme + Tracer.

  • Low Control (100% Inhibition): 10 µM Fasudil (a classic isoquinoline-based broadly selective ROCK inhibitor) + Enzyme + Tracer5[5].

  • Plate Validation: The Z'-factor must be calculated for every plate using the formula: Z' = 1 - (3σ_high + 3σ_low) / |µ_high - µ_low|. Only plates yielding a Z' > 0.6 are accepted for downstream hit triage.

Orthogonal Validation Protocol: ADP-Glo Functional Assay

Because TR-FRET is strictly a binding assay, compounds must be orthogonally validated using a functional assay to confirm that binding translates to catalytic inhibition. The ADP-Glo assay measures the actual conversion of ATP to ADP during substrate phosphorylation.

Step-by-Step Methodology & Causality
  • Kinase Reaction: Combine 10 nL of test compound, 2.5 µL of ROCK1/2 enzyme, and 2.5 µL of ATP/Substrate peptide mix (e.g., S6-ribosomal protein derived peptide) in a 384-well plate. Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent and incubate for 40 minutes.

    • Causality: This reagent contains adenylate cyclase, which actively depletes all unreacted ATP in the well. This is a critical step to eliminate background noise, ensuring that any subsequent signal is derived only from the ADP produced by the kinase.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes. Read luminescence.

    • Causality: This reagent converts the generated ADP back into ATP, which then drives a coupled luciferase/luciferin reaction to produce light. A decrease in luminescence directly correlates with the functional inhibition of the kinase by the (6-Fluoroisoquinolin-5-yl)methanol derivative.

Data Synthesis & Hit Profiling

All quantitative data from the primary and orthogonal screens are synthesized to identify candidates with high potency and favorable isoform selectivity.

Table 1: HTS Assay Quality Control Metrics (Representative Run)

Assay PlatformTargetSignal-to-Background (S/B)Intra-plate CV (%)Average Z'-FactorPass/Fail
TR-FRETROCK18.44.2%0.78Pass
TR-FRETROCK29.13.8%0.81Pass
ADP-GloROCK112.55.1%0.72Pass

Table 2: Representative Hit Validation of (6-Fluoroisoquinolin-5-yl)methanol Derivatives

Compound IDC5-SubstitutionROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity (ROCK1/ROCK2)
Fasudil (Control) N/A8406901.2x
F-IsoQ-001 Piperazine1451101.3x
F-IsoQ-042 Chiral Pyrrolidine85127.1x (ROCK2 Selective)
F-IsoQ-118 Substituted Benzyl>10,000>10,000Inactive

Note: F-IsoQ-042 demonstrates how functionalizing the C5-methanol vector can drive significant ROCK2 selectivity, a highly desirable trait for minimizing systemic cardiovascular off-target effects while treating neurodegenerative or fibrotic disorders.

References

  • Source: PMC (National Institutes of Health)
  • Source: Google Patents (WO2022201097A1)
  • Source: Google Patents (WO2024220173A1)
  • Source: PMC (National Institutes of Health)
  • Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies Source: bioRxiv URL

Sources

Experimental protocols for using (6-Fluoroisoquinolin-5-yl)methanol in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for Evaluating (6-Fluoroisoquinolin-5-yl)methanol in Cell-Based Assays

Executive Summary

(6-Fluoroisoquinolin-5-yl)methanol is a specialized small-molecule probe featuring a halogenated isoquinoline scaffold. Isoquinoline derivatives are classic, highly potent inhibitors of Rho-associated protein kinase (ROCK)[1]. This application note provides rigorously validated, self-contained experimental protocols for utilizing (6-Fluoroisoquinolin-5-yl)methanol in cell-based assays. By detailing the causality behind each methodological choice, this guide empowers drug development professionals to accurately quantify target engagement and evaluate phenotypic outcomes.

Mechanistic Causality & Structural Rationale

The design of (6-Fluoroisoquinolin-5-yl)methanol is rooted in the established pharmacophore of ATP-competitive kinase inhibitors.

  • Isoquinoline Core: Acts as the primary hinge-binding moiety. It competitively occupies the ATP-binding pocket of the ROCK1 and ROCK2 kinase domains, a mechanism shared by clinically relevant ROCK inhibitors like fasudil[2].

  • 6-Fluoro Substitution: The introduction of a fluorine atom at the C6 position modulates the electron density of the aromatic ring, potentially enhancing metabolic stability against cytochrome P450-mediated oxidation while increasing lipophilicity for better cellular permeability.

  • 5-Methanol Group: Serves as a critical hydrogen bond donor/acceptor. This functional group interacts with specific residues within the kinase active site, enhancing binding affinity and driving selectivity over other AGC kinase family members (such as PKA and PKC)[3].

  • Pathway Modulation: In untreated cells, ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr853, which inactivates myosin phosphatase and leads to the accumulation of phosphorylated Myosin Light Chain (MLC). This cascade drives actomyosin contraction and the formation of actin stress fibers[3]. Treatment with (6-Fluoroisoquinolin-5-yl)methanol interrupts this pathway, resulting in a quantifiable decrease in p-MYPT1 and the phenotypic dissolution of stress fibers.

Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates (Thr853) Inhibitor (6-Fluoroisoquinolin-5-yl)methanol Inhibitor->ROCK ATP-Competitive Inhibition MLC Myosin Light Chain (MLC) MYPT1->MLC Inactivates Phosphatase Actin Actin Stress Fibers MLC->Actin Actomyosin Contraction

Mechanism of action: (6-Fluoroisoquinolin-5-yl)methanol inhibiting the RhoA/ROCK pathway.

Protocol I: Quantitative Target Engagement (In-Cell Western Assay)

The In-Cell Western (ICW) assay is a semi-high-throughput immunocytochemical technique used to quantify intracellular protein phosphorylation directly within microplates[4]. This protocol measures the dose-dependent inhibition of MYPT1 phosphorylation by (6-Fluoroisoquinolin-5-yl)methanol.

System Validation & Controls: To ensure a self-validating system, every plate must include:

  • Positive Control: 10 µM Y-27632 (a known pan-ROCK inhibitor) to define maximum kinase inhibition[1].

  • Negative Control: 0.1% DMSO (vehicle) to define baseline kinase activity.

  • Background Control: Secondary antibody only (no primary antibody) to subtract non-specific binding[5].

  • Quality Metric: The assay must yield a Z'-factor 0.5 to be considered statistically robust for screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MDA-MB-231) at 15,000 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO 2​ . Causality: Black plates prevent well-to-well optical crosstalk during near-infrared imaging, ensuring accurate signal quantification.

  • Compound Treatment: Treat cells with a 10-point serial dilution of (6-Fluoroisoquinolin-5-yl)methanol (ranging from 100 µM to 3 nM) for 2 hours. Causality: A 2-hour window is optimal for capturing the dynamic equilibrium of kinase inhibition before compensatory cellular feedback loops activate.

  • Fixation: Carefully aspirate media and add 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Causality: Aldehyde fixation covalently cross-links proteins, perfectly preserving the transient phosphorylation state of MYPT1[5].

  • Permeabilization: Wash wells three times with PBS, then incubate with 0.1% Triton X-100 in PBS for 15 minutes. Causality: Triton X-100 creates pores in the lipid bilayer, allowing the bulky 150 kDa primary antibody complexes to access the intracellular MYPT1 target[6].

  • Blocking: Incubate with LI-COR Intercept® Blocking Buffer for 1 hour at room temperature. Causality: Blocks non-specific protein-protein interactions, drastically reducing background noise[6].

  • Primary Antibody Incubation: Add rabbit anti-phospho-MYPT1 (Thr853) diluted 1:500 in blocking buffer. Incubate overnight at 4°C. Causality: Overnight incubation at 4°C ensures thermodynamic equilibrium of antibody-antigen binding, maximizing the signal-to-noise ratio.

  • Secondary Antibody & Normalization: Wash plates 5 times with PBS-T (0.1% Tween-20). Add goat anti-rabbit IRDye® 800CW (1:800) and CellTag™ 700 Stain (1:1000)[7]. Incubate for 1 hour at room temperature in the dark. Causality: IRDye 800CW provides the target signal, while CellTag 700 stains total cellular proteins. Normalizing the p-MYPT1 signal to the CellTag 700 signal mathematically corrects for any well-to-well variations in cell number or compound-induced cytotoxicity[5].

  • Imaging: Scan the plate using a near-infrared imaging system at 700 nm and 800 nm channels[4].

Workflow Step1 1. Cell Seeding (96/384-well microplate) Step2 2. Compound Treatment (Dose-response titration) Step1->Step2 Step3 3. Fixation & Permeabilization (4% PFA + 0.1% Triton X-100) Step2->Step3 Step4 4. Blocking (LI-COR Odyssey Buffer) Step3->Step4 Step5 5. Primary Antibody (Anti-p-MYPT1, Overnight 4°C) Step4->Step5 Step6 6. Secondary Ab & Normalization (IRDye 800CW + CellTag 700) Step5->Step6 Step7 7. Near-Infrared Imaging (Quantification & Analysis) Step6->Step7

Step-by-step experimental workflow for the quantitative In-Cell Western target engagement assay.

Protocol II: High-Content Phenotypic Screening (Actin Cytoskeleton Remodeling)

To confirm that the biochemical inhibition of ROCK translates to a functional cellular phenotype, this protocol visualizes the disruption of actin stress fibers.

System Validation & Controls:

  • Counter-screen: DAPI nuclear staining is used to assess nuclear morphology and ensure the observed cytoskeletal collapse is a direct result of ROCK inhibition, not a secondary artifact of compound-induced apoptosis.

Step-by-Step Methodology:

  • Preparation: Seed cells on fibronectin-coated glass coverslips in a 24-well plate. Causality: Fibronectin strongly induces integrin-mediated RhoA/ROCK activation, maximizing the baseline formation of thick actin stress fibers for a wider phenotypic assay window.

  • Treatment: Expose cells to the calculated IC 90​ concentration of (6-Fluoroisoquinolin-5-yl)methanol for 4 hours.

  • Fixation: Fix with methanol-free 4% PFA for 15 minutes. Causality: Methanol dehydrates and precipitates proteins, which can severely depolymerize and destroy delicate F-actin networks. Methanol-free PFA is strictly required to preserve the structural integrity of the cytoskeleton.

  • Staining: Permeabilize with 0.1% Triton X-100, block with 1% BSA, and stain with Alexa Fluor 488-Phalloidin (1:40) and DAPI (1 µg/mL) for 30 minutes. Causality: Phalloidin is a bicyclic peptide that binds specifically to the interface between F-actin subunits, providing a highly specific, high-contrast fluorescent readout of polymerized actin.

  • Mounting & Microscopy: Mount coverslips using an anti-fade mounting medium and image via confocal microscopy.

Data Synthesis & Expected Outcomes

Quantitative data should be synthesized to evaluate the compound's efficacy, safety window, and phenotypic correlation.

Table 1: Quantitative Target Engagement (ICW Assay)

MetricExpected Value RangeInterpretation
IC 50​ (p-MYPT1) 100 nM - 500 nMIndicates potent, ATP-competitive ROCK inhibition.
CC 50​ (CellTag 700) > 50 µMDemonstrates low acute cytotoxicity; wide therapeutic window.
Z'-Factor 0.65 - 0.85Confirms a statistically robust, high-quality assay system.
Signal-to-Background > 10-foldEnsures reliable detection of the specific phosphorylation event.

Table 2: Phenotypic Scoring (Actin Remodeling)

Treatment GroupF-Actin Morphology (Phalloidin)Nuclear Morphology (DAPI)
Vehicle (DMSO) Dense, parallel stress fibers spanning the cell.Intact, oval nuclei.
(6-Fluoroisoquinolin-5-yl)methanol Complete dissolution of central stress fibers; cortical actin remains.Intact, no chromatin condensation.
Y-27632 (Positive Control) Complete dissolution of central stress fibers.Intact, no chromatin condensation.

References

  • Title: In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones Source: PMC - NIH URL: [Link]

  • Title: In-Cell Western Assays to Evaluate Hantaan Virus Replication as a Novel Approach to Screen Antiviral Molecules and Detect Neutralizing Antibody Titers Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

  • Title: The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation Source: PMC - NIH URL: [Link]

  • Title: The therapeutic effects of Rho-ROCK inhibitors on CNS disorders Source: PMC - NIH URL: [Link]

  • Title: In-Cell Western Assay Development Project Source: LICORbio™ URL: [Link]

  • Title: Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Rho Kinase (ROCK) Inhibitors Source: PMC - NIH URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formylation of 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of formyl-6-fluoroisoquinolines. The functionalization of electron-deficient heterocycles like isoquinoline presents unique challenges, particularly when utilizing Directed Ortho-Metalation (DoM) strategies.

Mechanistic Overview of Competing Pathways

The formylation of 6-fluoroisoquinoline is typically achieved via deprotonation (metalation) followed by an electrophilic quench with N,N -dimethylformamide (DMF). The fluorine atom serves as a powerful Directed Metalation Group (DMG) due to its inductive electron-withdrawing effect, which acidifies the adjacent C5 and C7 protons.

However, the highly electrophilic nature of the isoquinoline core and the leaving-group ability of fluorine introduce severe competing side reactions when standard organolithium reagents are deployed.

ReactionPathways SM 6-Fluoroisoquinoline DoM Directed Ortho-Metalation (C5 or C7) SM->DoM Non-nucleophilic base (e.g., TMPMgCl·LiCl) C1_Add C1 Nucleophilic Addition (Side Reaction) SM->C1_Add Nucleophilic base (e.g., n-BuLi) SNAr SNAr Defluorination (Side Reaction) SM->SNAr Excess alkyllithium High Temp Prod Formyl-6-fluoroisoquinoline (Desired) DoM->Prod DMF Quench Byprod1 1-Alkyl-6-fluoroisoquinoline (Impurity) C1_Add->Byprod1 Quench Byprod2 6-Alkylisoquinoline (Impurity) SNAr->Byprod2 Quench

Logical pathways of 6-fluoroisoquinoline metalation and competing side reactions.

Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to an alkylated isoquinoline instead of my formylated product. Why is this happening? Cause: You are observing C1 Nucleophilic Addition . The C1 position (the imine carbon) of the isoquinoline ring is highly electrophilic. When using standard alkyllithium reagents (such as n -BuLi or s -BuLi) to initiate DoM, the reagent acts as a nucleophile rather than a base. It attacks the C=N bond, forming a 1-alkyl-1,2-dihydroisoquinoline intermediate that rearomatizes during workup to yield a 1-alkyl-6-fluoroisoquinoline impurity[1]. Solution: Transition to a sterically hindered, non-nucleophilic base. Using Knochel's base (TMPMgCl·LiCl) or Lithium diisopropylamide (LDA) provides the necessary basicity for proton abstraction without the nucleophilicity that triggers C1 addition[2].

Q2: My product has lost the fluorine atom ( −19 Da) and gained an alkyl group. What went wrong? Cause: This is a Nucleophilic Aromatic Substitution (SNAr) side reaction. While fluorine is an excellent DMG, it is also a highly reactive leaving group in electron-deficient heterocycles. If the reaction temperature exceeds −70 °C in the presence of alkyllithiums, the nucleophile will attack the C6 position, displacing the fluoride ion. Solution: Maintain strict cryogenic conditions ( −78 °C) throughout the metalation phase. Furthermore, switching to magnesium-based amide bases (like TMPMgCl·LiCl) drastically reduces SNAr reactivity compared to highly polarized organolithiums.

Q3: How do I control regioselectivity? I am getting a mixture of 5-formyl and 7-formyl isomers. Cause: The fluorine atom at C6 acidifies both the C5 and C7 protons. However, the C5 position is electronically favored but sterically hindered by the adjacent ring junction (C4a). The C7 position is less sterically hindered. Solution: Regioselectivity is dictated by the steric bulk of the base. Highly bulky bases (e.g., TMPMgCl·LiCl) will preferentially deprotonate the less hindered C7 position. If C5 formylation is strictly required, smaller bases (like LDA) must be used, though this will inevitably result in a regioisomeric mixture requiring careful chromatographic separation.

Quantitative Data: Base Selection & Side Reaction Profiles

To assist in experimental design, the following table summarizes the quantitative risk profiles and regioselectivity outcomes when selecting a base for the metalation of 6-fluoroisoquinoline.

Base ReagentNucleophilicityC1 Addition RiskSNAr Defluorination RiskPreferred DoM SiteTypical Yield (Desired)
n -BuLi HighCritical (>60%)HighC5 / C7 Mixture< 20%
LDA LowLow (<5%)ModerateC5 / C7 Mixture45 - 55%
TMPMgCl·LiCl Very LowNone (0%)LowC7 (Sterically driven)75 - 85%

Data synthesized from standard heteroaromatic metalation optimizations[2],.

Self-Validating Experimental Protocol

To eliminate side reactions, we recommend the following TMPMgCl·LiCl-mediated formylation protocol. This workflow incorporates an in-process validation step to ensure metalation is complete before the electrophilic quench.

Workflow Step1 Cool 6-Fluoroisoquinoline in THF to -78°C Step2 Dropwise addition of TMPMgCl·LiCl Step1->Step2 Step3 Stir 1-2h at -78°C (Metalation) Step2->Step3 Warning Maintain T < -70°C to prevent SNAr Step2->Warning Step4 Add anhydrous DMF (Electrophile) Step3->Step4 Step5 Warm to RT & NH4Cl Quench Step4->Step5

Step-by-step experimental workflow for the formylation of 6-fluoroisoquinoline.

Standard Operating Procedure: C7-Formylation of 6-Fluoroisoquinoline

Materials Required:

  • 6-Fluoroisoquinoline (1.0 equiv, rigorously dried)

  • TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene)

  • Anhydrous N,N -Dimethylformamide (DMF) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon (repeat 3x).

  • Substrate Dissolution: Dissolve 6-fluoroisoquinoline (1.0 mmol) in anhydrous THF (5.0 mL) under argon.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to −78 °C for 15 minutes. Causality: Strict temperature control prevents the thermal activation required for SNAr defluorination.

  • Metalation: Add TMPMgCl·LiCl (1.1 mL, 1.1 mmol) dropwise over 10 minutes via a syringe pump. Maintain the internal temperature below −70 °C. Stir the mixture at −78 °C for 1.5 hours. Causality: The bulky TMP base selectively abstracts the C7 proton without acting as a nucleophile at the C1 imine bond[2].

  • In-Process Validation (Self-Validation Step): Withdraw a 0.1 mL aliquot, quench it in D2​O , and analyze via crude 1H -NMR or LC-MS. You should observe >95% deuterium incorporation at the C7 position. If starting material remains, extend the stirring time by 30 minutes. Causality: Validating the organomagnesium intermediate prevents wasting the electrophile and simplifies downstream purification.

  • Electrophilic Quench: Once metalation is validated, add anhydrous DMF (3.0 mmol) dropwise. Stir at −78 °C for an additional 30 minutes.

  • Recovery & Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 6-fluoro-isoquinoline-7-carbaldehyde.

References

  • Title: Metalation vs Nucleophilic Addition in the Reactions of N-Phenethylimides with Organolithium Reagents. Ready Access to Isoquinoline Derivatives via N-Acyliminium Ions and Parham-Type Cyclizations Source: Journal of Organic Chemistry (1997) URL: [Link]

  • Title: Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases Source: Organic Letters (2010) URL: [Link]

  • Title: Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents Source: Chemical Society Reviews (2024) URL: [Link]

Sources

Technical Support Center: Regioselective Functionalization of 6-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 6-fluoroisoquinoline scaffold is a highly valuable motif in medicinal chemistry and drug development. However, functionalizing this bicyclic system presents unique regioselectivity challenges due to the competing electronic effects of the fused rings and the fluorine atom.

As an Application Scientist, I have designed this guide to provide you with the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to achieve precise regiocontrol in your experiments.

Section 1: Mechanistic FAQs - Understanding Reactivity

Q1: What governs the baseline regioselectivity of the isoquinoline core? A1: The isoquinoline scaffold consists of an electron-rich carbocycle (benzene ring) and an electron-deficient heterocycle (pyridine ring). Electrophilic aromatic substitution (SEAr) inherently favors the carbocycle (C5, C8 positions), whereas nucleophilic substitution is directed toward the electron-deficient heterocycle, primarily at the C1 position 1[1].

Q2: How does the 6-fluoro substituent alter this baseline reactivity? A2: The fluorine atom introduces competing electronic effects: it is strongly electronegative (inductively electron-withdrawing, -I) but donates electron density via resonance (+M). During SEAr, the +M effect directs incoming electrophiles to the ortho (C7) and para (C5) positions relative to the fluorine. Because an attack at C5 generates a more stable Wheland intermediate and avoids the steric hindrance present at C7, the C5-functionalized product typically predominates 1[1].

Q3: Why is the C1 position strictly preferred over C3 during nucleophilic attacks? A3: Regioselectivity here is governed by frontier molecular orbital (FMO) theory. The C1 position possesses the lowest Lowest Unoccupied Molecular Orbital (LUMO) coefficient. When a nucleophile attacks C1, the resulting negative charge is highly stabilized by the adjacent electronegative nitrogen atom, making C1 both kinetically and thermodynamically favored over C3 2[2].

Section 2: Troubleshooting Guide

Issue 1: Poor Regiocontrol in Nucleophilic Cross-Coupling

(e.g., Functionalizing 1,3-Dichloro-6-fluoroisoquinoline)

  • Symptom: High levels of C1/C3 bis-substitution or unwanted C3 substitution.

  • Root Cause: Excessive thermal energy overrides the kinetic preference for C1, or high local concentrations of the nucleophile force secondary reactions.

  • Solution: Lower the reaction temperature to 40°C. Add the amine/nucleophile dropwise in the presence of a mild base like DIPEA to prevent exothermic spikes that degrade regioselectivity 2[2].

Issue 2: Low Yields in Transition-Metal Catalyzed C-H Activation
  • Symptom: Poor conversion during Ru(II) or Pd(II) catalyzed C-H functionalization.

  • Root Cause: The 6-fluoro group slightly deactivates the ring. Furthermore, standard coordinating solvents can outcompete the isoquinoline nitrogen for coordination to the metal center, preventing the formation of the required metallacycle.

  • Solution: Utilize a highly fluorinated, non-coordinating solvent like Hexafluoroisopropanol (HFIP) to enhance the electrophilicity of the metal catalyst. Ensure the use of an appropriate additive (e.g., AgSbF6) to generate the active cationic metal species . Alternatively, convert the substrate to an N-oxide to direct Pd/Ni catalysts specifically to the C1 position 3[3].

Section 3: Visualizing the Regioselectivity Pathways

G A 6-Fluoroisoquinoline Core B Electrophilic Substitution A->B C Nucleophilic Substitution A->C D Directed C-H Activation A->D E Major: C5 Minor: C7 B->E F-atom directs ortho/para F Major: C1 (Lowest LUMO) C->F Pyridine ring electron deficiency G Site-selective C1 (Ligand/N-oxide) D->G N-coordination

Decision tree for predicting the primary site of 6-fluoroisoquinoline functionalization.

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis of 6-Fluoroisoquinoline 2-Oxide (C1-Directing Group Activation)
  • Objective: Synthesize the N-oxide derivative to serve as a potent directing group for site-selective C1 functionalization.

  • Causality: Oxidation of the nitrogen atom increases the electron density at the oxygen, making it an excellent directing group for transition metals (Pd, Ni) to facilitate C1-H activation via a stable metallacycle intermediate 3[3].

  • Step-by-Step:

    • Dissolution: Dissolve 6-fluoroisoquinoline (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

    • Cooling: Cool the solution to 0°C using an ice bath to control the initial reaction rate.

    • Oxidation: Slowly add mCPBA (meta-Chloroperoxybenzoic acid, 2.0 equiv) dissolved in DCM. (Causality: Slow addition controls the exotherm and prevents non-specific over-oxidation).

    • Reaction: Stir at room temperature for 2-4 hours.

    • Validation Checkpoint: Monitor via TLC/LC-MS. The reaction is complete when the starting material peak disappears and a more polar N-oxide spot emerges.

    • Workup: Quench with saturated aqueous NaHCO3 to neutralize benzoic acid byproducts, extract with DCM, and purify via silica gel column chromatography (10:1 EtOAc/MeOH) to isolate pure 6-fluoroisoquinoline 2-oxide.

Protocol 2: Regioselective C1-Amination of 1,3-Dichloro-6-fluoroisoquinoline
  • Objective: Achieve >95% regioselectivity for the C1-amine over the C3-amine.

  • Causality: Exploiting the lower LUMO at C1 requires strict temperature control to prevent the thermodynamic energy from overcoming the kinetic barrier of the C3 position 2[2].

  • Step-by-Step:

    • Dissolution: Dissolve 1,3-dichloro-6-fluoroisoquinoline in N-Methyl-2-pyrrolidone (NMP) to a 0.2 M concentration.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

    • Nucleophile Addition: Add the amine nucleophile (1.05 equiv) dropwise at room temperature.

    • Heating & Validation Checkpoint: Heat the reaction to 40°C. Monitor by HPLC/LC-MS. The starting material (Rt ~ 1.0) should convert to a slightly more polar product (Rt ~ 0.8). Critical Step: If >5% bis-substitution (C1+C3) is observed, immediately verify the temperature is strictly maintained at 40°C and do not exceed 60°C.

    • Isolation: Upon completion, cool the mixture and precipitate the product by adding water, followed by filtration.

Section 5: Experimental Workflow Visualization

Workflow step1 1. Substrate Prep (N-oxide formation) step2 2. Catalyst Screening (Ru/Pd/Ni) step1->step2 step3 3. Optimization (Temp, Solvent) step2->step3 step4 4. Isolation (Chromatography) step3->step4

Standard workflow for optimizing transition-metal catalyzed C-H functionalization.

Section 6: Quantitative Data Summary

Reaction TypeReagents / CatalystPrimary SiteSecondary SiteSelectivity RatioMechanistic Driver
Electrophilic Nitration HNO₃ / H₂SO₄C5C7, C8~85:15 (C5:Others)F-atom +M effect; Wheland intermediate stability
Nucleophilic Substitution Amines / DIPEAC1C3>95:5Lowest LUMO at C1; N-atom stabilization
Directed C-H Activation Ru(II) / HFIPC1 or C8VariesCatalyst dependentN-coordination to metal center
N-Oxide Directed C-H Ni or Pd / LigandC1None>99:1Formation of stable metallacycle

Section 7: References

  • Isoquinoline Derivatives via Stepwise Regioselective sp2 and sp3 C–H Bond Functionalizations - ACS Publications - [Link]

  • Ru(II)-Catalyzed regioselective carbene insertion into β-carbolines and isoquinolines - RSC - [Link]

  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - ACS Publications - [Link]

  • Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2-Ethynylbenzaldehydes - ACS Omega -[Link]

Sources

Technical Support Center: Purification of (6-Fluoroisoquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (6-Fluoroisoquinolin-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this key intermediate in a high state of purity. Drawing upon established chemical principles and field-tested methodologies, this guide provides in-depth troubleshooting, validated protocols, and a foundational understanding of the challenges specific to this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (6-Fluoroisoquinolin-5-yl)methanol that influence its purification?

Understanding the molecule's fundamental properties is the first step in designing a robust purification strategy. (6-Fluoroisoquinolin-5-yl)methanol is a moderately polar compound due to the presence of the hydroxyl group and the nitrogen atom in the isoquinoline ring. Its aromatic nature and the presence of a fluorine atom also contribute to its electronic properties.

Key Properties Summary:

PropertyValue / ObservationImplication for Purification
Molecular Formula C₁₀H₈FNO-
Molecular Weight 177.18 g/mol -
Appearance Typically an off-white to yellow solidColor may indicate the presence of impurities.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents (DCM, chloroform). Limited solubility in non-polar solvents like hexanes and water.Guides the choice of solvents for chromatography and recrystallization.
Polarity Moderately PolarAmenable to normal-phase silica gel chromatography. The hydroxyl and nitrogen groups can interact strongly with the stationary phase.
pKa (estimated) The isoquinoline nitrogen is basic (pKa of conjugate acid ~5.4), and the hydroxyl group is weakly acidic.The compound's charge state can be manipulated with pH, which can be useful for extraction but may also lead to degradation under strong acidic or basic conditions.
Q2: What are the most common impurities encountered during the synthesis of (6-Fluoroisoquinolin-5-yl)methanol?

Impurities are typically related to the synthetic route employed. A common synthesis involves the reduction of a corresponding aldehyde or ester. Therefore, impurities often include:

  • Unreacted Starting Material: Such as 6-fluoroisoquinoline-5-carbaldehyde or a corresponding ester. These are generally more oxidized and may have different polarities.

  • Over-reduction Products: While less common for benzylic alcohols, depending on the reducing agent and conditions, reduction of the isoquinoline ring could occur.

  • Reagent-Derived Impurities: Residual reducing agents (e.g., borohydride salts) or other reagents used in the synthesis.

  • Side-Reaction Products: Products from reactions involving other functional groups on the molecule.

Q3: Which analytical techniques are best for assessing the purity of (6-Fluoroisoquinolin-5-yl)methanol?

A multi-pronged approach is recommended for accurate purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for scouting solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. A UV detector set to the molecule's absorbance maximum should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The gold standard for structural confirmation. ¹H NMR can identify and quantify impurities if their signals are resolved from the product's signals. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom and can reveal fluorine-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification process and offers logical, step-by-step solutions.

Scenario 1: Poor Separation or Tailing during Silica Gel Column Chromatography

Question: "My spots are streaking badly on the TLC plate, and my column fractions are all cross-contaminated. What's happening?"

Root Cause Analysis: Tailing is often caused by the interaction of the basic nitrogen on the isoquinoline ring with acidic silanol groups on the silica gel surface. This strong, non-ideal interaction leads to poor peak shape and inefficient separation.

Solutions:

  • Solvent System Modification:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silica surface.

      • Recommendation: Add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 95:4:1). This will compete with your compound for the acidic sites, leading to sharper peaks.

  • Stationary Phase Choice:

    • Use a Deactivated Silica: If the issue persists, consider using a deactivated (end-capped) silica gel or an alternative stationary phase like alumina (basic or neutral).

    • Reverse-Phase Chromatography: For highly polar impurities, switching to reverse-phase (C18) chromatography may provide a better separation profile.

Workflow for Optimizing Chromatography:

Caption: Troubleshooting workflow for poor chromatographic separation.

Scenario 2: Low Recovery of the Compound After Column Chromatography

Question: "I loaded 5 grams of crude material onto my column, but I only recovered 2 grams of pure product, even though the reaction seemed to go to completion. Where did my compound go?"

Root Cause Analysis: Low recovery can be due to several factors, including irreversible adsorption onto the stationary phase, product instability, or physical loss during workup.

Solutions:

  • Irreversible Adsorption:

    • As mentioned in Scenario 1, the basic nitrogen can bind very strongly to silica. If a basic modifier was not used, a significant portion of your compound might be permanently stuck on the column.

    • Mitigation: Always use a basic modifier when purifying amines or similar basic compounds on silica gel.

  • Compound Instability:

    • (6-Fluoroisoquinolin-5-yl)methanol, being a benzylic alcohol, could be susceptible to oxidation or degradation under certain conditions (e.g., prolonged exposure to acidic silica or high temperatures).

    • Mitigation:

      • Run the column quickly and avoid letting the compound sit on the column for extended periods.

      • Use moderate temperatures when evaporating solvent from the collected fractions. Avoid high heat from a rotovap bath.

  • Solubility Issues during Extraction:

    • Ensure the pH of the aqueous layer is appropriate during the initial workup to ensure the compound is in its neutral form and partitions into the organic layer. A pH > 8 is generally recommended.

Scenario 3: The Purified Material is a Persistent Oil or Gummy Solid Instead of a Crystalline Solid

Question: "The product looks pure by NMR, but I can't get it to crystallize. It remains a thick oil even after high vacuum."

Root Cause Analysis: The presence of even minor amounts of solvent or a persistent impurity can inhibit crystallization. The compound itself may also be polymorphic or have a low melting point.

Solutions:

  • Aggressive Solvent Removal:

    • Ensure all chromatography solvents are removed. This can be achieved by dissolving the oil in a minimal amount of a low-boiling solvent like dichloromethane (DCM), followed by evaporation under high vacuum for an extended period. Co-evaporation with a solvent that does not form an azeotrope with your chromatography eluent can also be effective (e.g., co-evaporate with toluene to remove residual ethyl acetate).

  • Recrystallization/Trituration:

    • Trituration: Add a non-polar solvent in which the compound is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The desired compound may precipitate as a solid, while the impurities remain in the solvent.

    • Recrystallization: If a suitable single-solvent or two-solvent system can be identified (e.g., ethyl acetate/heptane), perform a careful recrystallization. Dissolve the oil in a minimal amount of the hot, good solvent and slowly add the cold, poor solvent until turbidity appears. Allow it to cool slowly to promote crystal growth.

Decision Tree for Solidification:

Technical Support Center: Stability and Degradation Troubleshooting for (6-Fluoroisoquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (6-Fluoroisoquinolin-5-yl)methanol . This guide is engineered for analytical chemists, formulation scientists, and drug development professionals. It provides an authoritative, mechanistic breakdown of the degradation pathways of this critical building block, alongside field-proven troubleshooting workflows and self-validating experimental protocols.

Mechanistic Causality: Understanding the Molecule

(6-Fluoroisoquinolin-5-yl)methanol is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and CNS-active agents[1]. Its stability profile is dictated by three highly reactive structural domains:

  • The Benzylic Alcohol (C5): The hydroxymethyl group is sterically accessible and electronically influenced by the electron-withdrawing isoquinoline core. It is highly susceptible to auto-oxidation, converting first to 6-fluoroisoquinoline-5-carbaldehyde, and subsequently to the corresponding carboxylic acid under prolonged oxidative stress.

  • The Isoquinoline Nitrogen: The basic pyridine-like nitrogen is a prime target for N-oxidation in the presence of peroxides, trace transition metals, or atmospheric oxygen over time[2].

  • The Fluorinated Carbon (C6): The fluorine atom is situated on an electron-deficient aromatic system. Under strongly basic aqueous conditions, it undergoes Nucleophilic Aromatic Substitution (SNAr), displacing the fluoride ion to form a phenolic derivative[3].

Understanding these distinct causal pathways is critical for developing robust Stability-Indicating Methods (SIMs) and ensuring regulatory compliance for IND/IMPD submissions[4].

Troubleshooting Guides & FAQs

Q: My API solution in methanol developed a yellow tint after 48 hours on the bench. What is the likely degradation pathway? A: This is a classic symptom of benzylic alcohol oxidation. The primary alcohol at the C5 position is oxidizing to 6-fluoroisoquinoline-5-carbaldehyde. Aldehydes conjugated with the isoquinoline ring extend the chromophore, shifting the absorption into the visible spectrum (causing the yellowing). Causality & Fix: Ambient oxygen and light catalyze this reaction. Store solutions in amber vials, sparge solvents with argon to remove dissolved O 2​ , and maintain storage temperatures below 4°C.

Q: During basic forced degradation (0.1 N NaOH), I observed a new peak with a mass shift of -2 Da relative to the parent compound. Is this an oxidation event? A: No. While oxidation to an aldehyde also yields a -2 Da shift (loss of 2 protons), basic conditions strongly favor Nucleophilic Aromatic Substitution (SNAr). The hydroxide ion attacks the C6 position, displacing the fluorine atom (Mass: 19 Da) and replacing it with a hydroxyl group (Mass: 17 Da), resulting in a net mass change of -2 Da. Causality & Fix: The electron-withdrawing isoquinoline nitrogen activates the C6-fluorine bond. To definitively differentiate SNAr from oxidation, evaluate the chromatographic retention time (the phenol will be highly polar) or run a 19 F-NMR; the disappearance of the fluorine signal confirms SNAr.

Q: How do I ensure my HPLC method is truly "stability-indicating" for the N-oxide degradant? A: N-oxides are significantly more polar than the parent free-base. In reversed-phase HPLC (e.g., C18 column), the N-oxide will elute much earlier. If your method starts with a high organic composition, the N-oxide may elute in the void volume and go undetected. Causality & Fix: Utilize a gradient starting at a low organic percentage (e.g., 5% Acetonitrile) and ensure your buffer pH is tightly controlled (e.g., pH 3.0 using phosphate or formate) to maintain consistent ionization of both the parent and the N-oxide[5].

Experimental Protocols: Self-Validating Forced Degradation

To map degradation pathways confidently and satisfy regulatory scrutiny, protocols must include internal validation controls to prevent false positives from solvent degradation or artifact formation[6].

Protocol: Oxidative Stress Testing (H 2​ O 2​ )

Objective: Induce 5-20% degradation to identify N-oxidation and benzylic oxidation products without causing secondary, non-predictive degradation[7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve (6-Fluoroisoquinolin-5-yl)methanol in a chemically inert co-solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 1.0 mg/mL.

  • Stress Induction: Add 3% H 2​ O 2​ (v/v) to the sample vial.

  • Self-Validating Control (Critical): Prepare a blank containing only Acetonitrile and 3% H 2​ O 2​ . Causality: This ensures that any observed peaks during LC-MS analysis are true API degradants and not artifacts of the stress matrix (e.g., solvent-peroxide adducts), validating the specificity of the method.

  • Incubation: Incubate both the sample and control vials at 25°C in the dark for 24 hours.

  • Quenching (Critical): Quench the residual peroxide by adding a stoichiometric excess of sodium metabisulfite. Causality: Failing to quench will cause the compound to continue degrading inside the HPLC autosampler, leading to irreproducible peak areas and shifting quantitative data.

  • Analysis: Inject onto an LC-MS/MS system using a stability-indicating gradient.

Quantitative Data: Expected Degradation Profiles

The following table summarizes the expected quantitative degradation behavior of (6-Fluoroisoquinolin-5-yl)methanol under standard ICH Q1A(R2) stress conditions.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradant IdentifiedLC-MS Mass Shift
Oxidative 3% H 2​ O 2​ 25°C / 24h12 - 18%Isoquinoline N-oxide+16 Da
Base Hydrolysis 0.1 N NaOH60°C / 48h15 - 25%(6-Hydroxyisoquinolin-5-yl)methanol-2 Da (SNAr)
Acid Hydrolysis 0.1 N HCl60°C / 48h< 5%Stable (Protonated salt form)None
Photolytic ICH Q1B (UV/Vis)Ambient / 1.2M lux-h8 - 12%6-Fluoroisoquinoline-5-carbaldehyde-2 Da (Oxidation)
Thermal Solid State80°C / 7 days< 2%None (Highly thermally stable)None

Visualizations

Pathways Parent (6-Fluoroisoquinolin-5-yl)methanol (Parent API) Aldehyde 6-Fluoroisoquinoline- 5-carbaldehyde (Oxidation) Parent->Aldehyde Ambient O2 / Light (-2 Da) NOxide Isoquinoline N-oxide Derivative (Peroxide Stress) Parent->NOxide H2O2 / Oxidative Stress (+16 Da) Phenol 6-Hydroxyisoquinolin- 5-yl)methanol (SNAr / Base Hydrolysis) Parent->Phenol 0.1M NaOH / Heat (-F, +OH) Acid 6-Fluoroisoquinoline- 5-carboxylic acid (Over-oxidation) Aldehyde->Acid Strong Oxidants (+16 Da from Aldehyde)

Fig 1. Primary chemical degradation pathways of (6-Fluoroisoquinolin-5-yl)methanol under stress.

Workflow Start Observe Purity Drop in Stability Sample LCMS Perform LC-MS/MS Analysis Start->LCMS Mass1 Mass Shift: +16 Da LCMS->Mass1 Mass2 Mass Shift: -2 Da LCMS->Mass2 Diag1 N-Oxidation Check Peroxide Levels Mass1->Diag1 Diag2 Benzylic Oxidation Check Inert Gas Seal Mass2->Diag2 Non-polar shift Diag3 SNAr Hydrolysis Check pH / Base exposure Mass2->Diag3 Polar shift (F->OH)

Fig 2. LC-MS/MS diagnostic workflow for identifying specific degradation mechanisms.

References

  • [3] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Source: nih.gov | 3

  • [4] A practical guide to forced degradation and stability studies for drug substances: From degradation pathways to clinical confidence | Source: onyxipca.com | 4

  • [7] Forced Degradation vs. Long-Term Stability Studies: What's the Difference? | Source: resolvemass.ca | 7

  • [5] Development of forced degradation and stability indicating studies of drugs—A review | Source: nih.gov | 5

  • [6] Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology | Source: rjptonline.org | 6

  • [2] Exploring the Chemistry and Applications of Isoquinoline | Source: amerigoscientific.com |2

  • [1] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | Source: nih.gov | 1

Sources

Optimizing reaction conditions for (6-Fluoroisoquinolin-5-yl)methanol derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (6-Fluoroisoquinolin-5-yl)methanol Derivatization

Welcome to the technical support center for the derivatization of (6-Fluoroisoquinolin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and a foundational understanding of the reaction dynamics involved. Our goal is to empower you to optimize your reaction conditions, maximize yields, and overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the derivatization of (6-Fluoroisoquinolin-5-yl)methanol, focusing primarily on O-alkylation to form ether derivatives, a common synthetic transformation for this substrate.

Q1: What is the most common and reliable method for O-alkylation of (6-Fluoroisoquinolin-5-yl)methanol?

The most prevalent and versatile method is the Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] The core principle involves two main steps:

  • Deprotonation: The hydroxyl group of (6-Fluoroisoquinolin-5-yl)methanol is deprotonated by a suitable base to form a highly nucleophilic alkoxide ion.

  • Nucleophilic Attack: The newly formed alkoxide attacks an alkyl halide (or another electrophile with a good leaving group), displacing the halide and forming the desired ether linkage.[1][3]

Q2: How do I select the appropriate base for the deprotonation step?

The choice of base is critical and depends on the reactivity of your alkylating agent and desired reaction conditions.

  • Strong Bases (e.g., Sodium Hydride - NaH): NaH is a powerful, non-nucleophilic, and irreversible base that is highly effective for generating the alkoxide. It is often the preferred choice for achieving complete deprotonation at low to ambient temperatures.[3] Crucially, reactions with NaH must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) as it reacts violently with water. [4][5]

  • Weaker Bases (e.g., Potassium Carbonate - K₂CO₃): For more reactive alkylating agents (like benzyl bromide or allyl iodide), a weaker base such as K₂CO₃ can be sufficient.[6] These reactions typically require heating in a polar aprotic solvent like DMF or acetone to proceed at a reasonable rate.[6] K₂CO₃ is easier and safer to handle than NaH.

Q3: What are the ideal solvents for this reaction?

Polar aprotic solvents are the standard choice. Solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Acetonitrile are ideal because they effectively solvate the counter-ion of the base (e.g., Na⁺) without participating in the reaction or protonating the highly reactive alkoxide intermediate.[6][7] Ensure solvents are anhydrous, as moisture can quench the base and the alkoxide, leading to failed reactions.[5]

Q4: Can the isoquinoline nitrogen interfere with the reaction?

Yes, this is a potential pathway for side-product formation. The nitrogen atom on the isoquinoline ring is a nucleophile and can compete with the alkoxide to react with the alkylating agent, leading to the formation of a quaternary isoquinolinium salt.

Mitigation Strategy: The alkoxide formed after deprotonation of the primary alcohol is a significantly stronger nucleophile than the neutral nitrogen atom. Therefore, ensuring complete and efficient deprotonation of the alcohol is the best strategy to favor O-alkylation over N-alkylation. Using a strong base like NaH generally ensures the desired O-alkylation is the predominant pathway.[3]

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the derivatization process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base was not strong enough or was deactivated. 2. Moisture: Water in the solvent or on glassware quenched the base/alkoxide.[5] 3. Poor Alkylating Agent Reactivity: The C-X bond is too strong (e.g., R-Cl).[7]1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the NaH is fresh (gray powder, not white). 2. Use anhydrous solvents. Flame-dry glassware under vacuum or oven-dry before use. Perform the reaction under an inert atmosphere. 3. Use a more reactive alkyl halide (R-I > R-Br > R-Cl). Alternatively, add a catalytic amount of Sodium Iodide (NaI) to convert an alkyl chloride/bromide to the more reactive iodide in situ.[7]
Unreacted Starting Material 1. Insufficient Reaction Time/Temp: The reaction has not reached completion.[5] 2. Poor Reagent Quality: The base or alkylating agent has degraded.1. Monitor the reaction closely using Thin-Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or cautiously increasing the temperature. 2. Verify the purity of your starting materials. Use freshly opened reagents whenever possible.
Alkene Side Product Formation E2 Elimination: The alkoxide is acting as a base rather than a nucleophile, abstracting a proton from the alkyl halide. This is highly favored with secondary and tertiary alkyl halides.[2][3]1. Use a primary alkyl halide. The Williamson ether synthesis is most efficient with methyl and primary halides.[3] 2. Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution and are more favored at higher temperatures.
Difficulty in Purification 1. Similar Polarity: The product and starting material have very similar polarities, leading to co-elution during column chromatography.[8] 2. Residual Salts: Inorganic salts from the base or leaving group are contaminating the product.[5] 3. Colored Impurities: The product is yellow or brown.[8]1. Optimize your column chromatography. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A shallow gradient elution may be required for effective separation. 2. Perform a thorough aqueous workup. Wash the organic layer multiple times with water and brine to remove all water-soluble impurities. 3. Colored impurities can arise from oxidation or highly conjugated byproducts.[8] Consider treating your crude product solution with activated charcoal before filtration and concentration, or attempt recrystallization.[8]
Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting a low-yield reaction.

G Start Low Yield Observed TLC Analyze by TLC: Is Starting Material (SM) Present? Start->TLC Deprotonation Incomplete Deprotonation or Inactive Reagents? TLC->Deprotonation Yes Elimination Side Products Observed? (e.g., Alkene) TLC->Elimination No Sol_Base Solution: - Use stronger base (NaH) - Ensure anhydrous conditions - Check reagent quality Deprotonation->Sol_Base Purification Product Lost During Workup/Purification? Elimination->Purification No Sol_Halide Solution: - Use primary alkyl halide - Lower reaction temperature Elimination->Sol_Halide Yes Sol_Purify Solution: - Optimize chromatography - Ensure thorough extraction Purification->Sol_Purify

Caption: Troubleshooting decision tree for low-yield reactions.

Experimental Protocols & Data

Protocol 1: General Procedure for O-Alkylation using NaH

This protocol describes a standard procedure for the synthesis of an ether derivative of (6-Fluoroisoquinolin-5-yl)methanol using sodium hydride and a primary alkyl bromide.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. NaH is highly reactive and flammable; handle with extreme care under an inert atmosphere.

Materials:

  • (6-Fluoroisoquinolin-5-yl)methanol (1.0 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Alkyl Bromide (e.g., 1-bromobutane) (1.1 mmol)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Add (6-Fluoroisoquinolin-5-yl)methanol to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add anhydrous THF (5 mL) via syringe to dissolve the starting material.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl bromide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up & Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

  • Combine the organic layers and wash with water, then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure ether product.

General Reaction Workflow

G cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Purification A 1. Dissolve Alcohol in Anhydrous THF B 2. Deprotonate with NaH at 0°C -> RT A->B C 3. Add Alkyl Halide at 0°C -> RT B->C D 4. Quench with aq. NH4Cl C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, & Concentrate E->F G 7. Column Chromatography F->G H H G->H Final Product

Caption: General workflow for Williamson ether synthesis.

Table of Recommended Reaction Parameters
ParameterCondition A (Mild)Condition B (Strong/Standard)Rationale & Key Considerations
Base K₂CO₃ (2-3 eq.)NaH (1.2-1.5 eq.)K₂CO₃ is safer and suitable for reactive halides but often requires heat. NaH is highly effective at room temperature but requires strict anhydrous/inert conditions.[3][5]
Solvent Acetone, DMFAnhydrous THF, DMFPolar aprotic solvents are essential to avoid protonating the nucleophile. Must be anhydrous for NaH.[7]
Alkylating Agent R-Br, R-I (1.1-1.5 eq.)R-Br, R-I (1.1-1.5 eq.)Iodides are more reactive than bromides.[7] Crucially, use primary, unhindered halides to avoid E2 elimination. [2][3]
Temperature 60-80 °C0 °C to Room Temp.Higher temperatures may be needed to drive reactions with weaker bases. NaH reactions are typically initiated at 0°C for safety and then warmed.[6]
Reaction Time 4-16 hours2-12 hoursAlways monitor by TLC to determine the point of completion or stagnation.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - ChemTalk. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

  • A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups - Chemical Communications (RSC Publishing). [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • Alcohol Protecting Groups. [Link]

  • Chemical derivatization in bioanalysis - ResearchGate. [Link]

  • Protecting Groups in Organic Synthesis - ChemTalk. [Link]

  • Protecting group - Wikipedia. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. [Link]

Sources

Avoiding common pitfalls in the synthesis of fluorinated isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorinated Isoquinolines Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize the synthesis of fluorine-containing isoquinoline scaffolds.

Fluorination of the isoquinoline core profoundly impacts metabolic stability, lipophilicity, and target binding affinity[1]. However, the strong electron-withdrawing nature of fluorine and the unique electronic properties of the benzopyridine system introduce significant synthetic challenges, including regioselectivity failures, unexpected defluorination, and poor cyclization yields.

Part 1: Diagnostic Workflows

Before diving into specific protocols, use the diagnostic decision tree below to isolate the root cause of low yields or impurity profiles in your synthesis.

Troubleshooting Start Issue: Low Yield or Purity in Fluoroisoquinoline Synthesis Diag1 Is the primary issue regioselectivity or defluorination? Start->Diag1 Regio Regioselectivity (Isomeric Mixtures on NMR) Diag1->Regio Multiple peaks Defluoro Defluorination (Halogen Exchange / Mass Loss) Diag1->Defluoro Loss of F signal Sol1 Use pre-fluorinated building blocks (e.g., via Pomeranz-Fritsch) Regio->Sol1 Sol2 Employ visible-light photocatalysis with NFSI for direct C-H fluorination Regio->Sol2 Diag2 Are harsh Lewis acids (e.g., POCl3) being used? Defluoro->Diag2 Sol3 Switch to mild dehydrating agents (e.g., Tf2O / 2-chloropyridine) Diag2->Sol3 Yes Sol4 Check solvent anhydrousness to prevent SNAr hydrolysis Diag2->Sol4 No

Caption: Decision tree for troubleshooting low yields in fluorinated isoquinoline synthesis.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting an intractable mixture of 5-fluoro and 8-fluoro isomers during direct electrophilic fluorination of isoquinoline? The Causality: The nitrogen atom in the isoquinoline core strongly deactivates the pyridine ring via inductive and resonance effects. Consequently, electrophilic aromatic substitution (using reagents like Selectfluor) is directed to the more electron-rich carbocyclic ring[1]. Because the electron densities at the C5 and C8 positions are nearly identical, the reaction lacks thermodynamic or kinetic preference, resulting in a ~1:1 isomeric mixture. The Fix: Abandon direct electrophilic fluorination of the naked core. Instead, utilize directed ortho-metalation (DoM) if a directing group is present, or transition to a de novo synthesis using pre-fluorinated benzaldehydes via the Pomeranz-Fritsch reaction[1].

Q2: My Bischler-Napieralski cyclization of a fluorinated precursor yields a chlorinated byproduct instead of the desired fluoroisoquinoline. How do I prevent this? The Causality: The standard Bischler-Napieralski reaction utilizes phosphorus oxychloride (POCl₃) at elevated temperatures. During cyclization, the protonated dihydroisoquinoline intermediate becomes highly electron-deficient. If a fluorine atom is present (especially ortho or para to the cyclizing carbon), the chloride ions generated by POCl₃ act as nucleophiles, displacing the fluorine via Nucleophilic Aromatic Substitution (S_NAr)[2]. The Fix: Eliminate chloride nucleophiles from your reaction matrix. Switch to a non-nucleophilic dehydrating system, such as trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine[3]. This provides a triflate counterion, which is entirely non-nucleophilic, preserving the carbon-fluorine bond.

Q3: How can I achieve selective 1-trifluoromethylation without suffering from over-alkylation or poor conversions? The Causality: Traditional radical trifluoromethylation methods generate highly reactive CF₃ radicals that attack multiple electron-rich sites indiscriminately. The Fix: Utilize a cascade rearrangement strategy. A modern, self-validating approach involves the thermal decomposition of N-fluoroalkyl-1,2,3-triazoles. These precursors undergo a stereoselective formal 1,3-fluorine shift to form difluoroazadiene intermediates, which seamlessly cyclize to yield exclusively 1-fluoroalkylated isoquinolines.

Part 3: Validated Experimental Protocols

Protocol A: Mild Bischler-Napieralski Cyclization for Fluorinated Substrates

This protocol utilizes Tf₂O to prevent S_NAr defluorination, ensuring the integrity of the C-F bond during ring closure[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the fluorinated N-(phenethyl)acetamide precursor (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Inject 2-chloropyridine (1.2 mmol) via syringe. Causality note: 2-chloropyridine acts as an acid scavenger without acting as a competing nucleophile, unlike DMAP or pyridine.

  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 mmol) dropwise over 5 minutes. The solution will typically turn pale yellow, indicating the formation of the highly reactive nitrilium intermediate.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material validates the complete formation of the dihydroisoquinoline.

  • Aromatization (Optional): If the fully aromatic isoquinoline is desired, add DDQ (1.2 mmol) directly to the mixture and stir at room temperature for an additional 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Visible-Light-Mediated Direct C-H Fluorination

This protocol bypasses the regioselectivity issues of electrophilic fluorination by leveraging radical chemistry under mild photochemical conditions[4][5].

Step-by-Step Methodology:

  • Reaction Assembly: In a transparent glass vial equipped with a Teflon septum, combine the isoquinoline substrate (0.5 mmol), N-fluorobenzenesulfonimide (NFSI, 1.0 mmol, acting as the fluorine source), and the photocatalyst Ru(bpy)₃Cl₂ (2 mol%).

  • Solvent & Degassing: Add 5 mL of anhydrous acetonitrile. Degas the mixture via three freeze-pump-thaw cycles. Causality note: Oxygen is a potent radical scavenger. Failing to degas will quench the excited state of the photocatalyst and halt the radical chain mechanism.

  • Irradiation: Place the vial 5 cm away from a 450 nm blue LED array. Stir vigorously at room temperature for 16 hours.

  • Validation: The reaction mixture will shift from bright orange to a darker hue as the catalytic cycle progresses. Complete consumption of NFSI can be verified by ¹⁹F NMR of a crude aliquot.

  • Purification: Evaporate the solvent under reduced pressure. Purify the residue by column chromatography (silica gel) to isolate the site-specifically fluorinated isoquinoline.

Pathway N1 Isoquinoline Substrate N3 N-Radical Cation Intermediate N1->N3 SET Oxidation N2 Visible Light Photocatalyst N2->N3 Catalysis N4 F-Atom Transfer (from NFSI) N3->N4 Radical Recombination N5 Site-Selective Fluoroisoquinoline N4->N5 Deprotonation

Caption: Mechanistic pathway of visible-light-induced direct C-H fluorination using NFSI.

Part 4: Quantitative Data & Reagent Selection Guide

To avoid common pitfalls, selecting the correct fluorinating agent based on your target position and substrate electronics is critical. Use the following table to benchmark your experimental design[4][5][6].

Fluorinating AgentReaction MechanismTypical Target PositionCommon PitfallsRecommended Troubleshooting / Solution
Selectfluor ElectrophilicC5, C8Intractable isomeric mixtures; over-fluorination.Use only if a strong directing group is present; otherwise, switch to a de novo synthesis.
NFSI Radical / PhotochemicalC1, C4Low conversion due to oxygen quenching.Ensure strict degassing (freeze-pump-thaw); use high-intensity blue LED irradiation.
DAST / Deoxo-Fluor DeoxyfluorinationSide chains (Alkyl)Elimination side-reactions yielding alkenes.Run strictly at -78 °C; use non-polar solvents (e.g., DCM) to suppress E2 elimination pathways.
F₂ Gas ElectrophilicNon-selectiveExtreme reactivity; tar formation; safety hazards.Avoid entirely for late-stage functionalization. Substitute with bench-stable reagents.

Part 5: References

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress Source: Journal of Chemistry (via ResearchGate) URL:[Link]

  • One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL:[Link]

  • Metal-Free, Site-Selective C–H Fluorination of Heteroarenes Under Visible Light Source: Chinese Chemical Society URL:[Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists Source: ACS Publications URL:[Link]

  • A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines Source: ResearchGate URL:[Link]

Sources

Technical Support Center: A Guide to the Scaled-Up Synthesis of (6-Fluoroisoquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of (6-Fluoroisoquinolin-5-yl)methanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to prepare (6-Fluoroisoquinolin-5-yl)methanol?

A1: The most prevalent and industrially scalable method for synthesizing (6-Fluoroisoquinolin-5-yl)methanol is the reduction of a 6-fluoroisoquinoline-5-carboxylic acid derivative, typically the methyl or ethyl ester. This pathway is favored due to the high yields, straightforward reaction conditions, and the relative availability of the starting materials. The ester precursor is reduced to the corresponding primary alcohol using a suitable reducing agent.

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The primary starting material is methyl 6-fluoroisoquinoline-5-carboxylate. The selection of the reducing agent and the solvent system are the most critical parameters that dictate the reaction's success, yield, and purity profile.

Reagent/MaterialGradeSupplier RecommendationKey Considerations
Methyl 6-fluoroisoquinoline-5-carboxylate>98% PurityCommercially AvailablePurity should be verified by ¹H NMR and LC-MS to avoid side reactions.
Lithium Aluminum Hydride (LAH)Anhydrous, Powder or Solution in THFCommercially AvailableHighly reactive and moisture-sensitive. Must be handled under an inert atmosphere.
Sodium Borohydride (NaBH₄)>98% PurityCommercially AvailableA milder reducing agent, often used in protic solvents like methanol or ethanol.[1]
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OCommercially AvailableMust be anhydrous, especially when used with LAH.
Methanol (MeOH)AnhydrousCommercially AvailableUsed as a solvent for NaBH₄ reductions and for quenching LAH reactions.

Q3: What are the typical yields for the synthesis of (6-Fluoroisoquinolin-5-yl)methanol?

A3: With an optimized protocol, the reduction of methyl 6-fluoroisoquinoline-5-carboxylate can achieve yields in the range of 85-95%. Yields can fluctuate based on the scale, purity of starting materials, and adherence to anhydrous conditions.

Q4: What are the essential safety precautions for this reaction?

A4: When working with Lithium Aluminum Hydride (LAH), extreme caution is necessary. LAH reacts violently with water and protic solvents to produce flammable hydrogen gas. The reaction should always be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon), and all glassware must be thoroughly dried. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory. A Class D fire extinguisher for reactive metals should be accessible.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low to No Product Yield
Potential Cause Underlying Reason Recommended Solution & Validation
Inactive Reducing Agent LAH and NaBH₄ can degrade upon exposure to moisture and air.Solution: Use a fresh, unopened bottle of the reducing agent or a freshly prepared solution. Validation: Test the reducing agent on a small scale with a known reactive substrate (e.g., benzaldehyde) to confirm its activity.
Insufficient Reaction Time or Temperature The reaction may not have proceeded to completion.Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or, if using NaBH₄, cautiously increasing the temperature.[2]
Moisture in the Reaction Water quenches highly reactive reducing agents like LAH, rendering them ineffective.Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the entire reaction under a strict inert atmosphere (e.g., Nitrogen or Argon).[2]
Problem 2: Incomplete Reaction (Mixture of Starting Material and Product)
Potential Cause Underlying Reason Recommended Solution & Validation
Insufficient Reducing Agent The stoichiometry of the reducing agent was not adequate to fully convert the starting ester.Solution: While monitoring by TLC, if the reaction stalls, carefully add an additional portion (0.2-0.3 equivalents) of the reducing agent to the reaction mixture. Be cautious of exothermic reactions, especially with LAH.
Poor Quality Starting Material Impurities in the starting ester can inhibit the reaction or consume the reducing agent.Solution: Verify the purity of the methyl 6-fluoroisoquinoline-5-carboxylate using ¹H NMR, LC-MS, or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography.[2]
Suboptimal Reaction Temperature Some reductions require specific temperature ranges to proceed efficiently.Solution: For LAH reductions, the reaction is typically started at 0 °C and then allowed to warm to room temperature.[3] For NaBH₄, gentle heating (40-50 °C) might be necessary to drive the reaction to completion.
Problem 3: Formation of Side Products
Potential Cause Underlying Reason Recommended Solution & Validation
Over-reduction of the Isoquinoline Ring Strong reducing agents like LAH can potentially reduce the heterocyclic ring system, especially at elevated temperatures or with prolonged reaction times.Solution: Maintain strict temperature control, keeping the reaction at 0 °C during the addition of LAH. Ensure the reaction is quenched as soon as TLC indicates full consumption of the starting material.
Formation of Aldehyde Intermediate Incomplete reduction can sometimes lead to the isolation of the intermediate aldehyde.Solution: Ensure a sufficient molar excess of the reducing agent (typically 1.5-2.0 equivalents for an ester) is used to drive the reaction completely to the alcohol.[2]
Problem 4: Difficulties During Work-up and Purification
Potential Cause Underlying Reason Recommended Solution & Validation
Formation of Emulsions During Extraction The basic nature of the isoquinoline nitrogen can lead to emulsions during aqueous work-up.Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Product is an Oil Instead of a Solid The presence of residual solvent or impurities can prevent the product from crystallizing.Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt to triturate it with a non-polar solvent like hexanes or pentane to induce crystallization or precipitate the product.[2]
Co-elution of Product and Impurities The polarity of the product and impurities may be too similar for effective separation by column chromatography.Solution: Optimize the solvent system for column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often necessary. For example, a gradient of 0% to 10% Methanol in Dichloromethane.[1]

Visualizing the Process

Proposed Synthetic Workflow

The diagram below illustrates the standard workflow for the reduction of the ester to the target alcohol.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purify Purification Start Dissolve Methyl 6-fluoroisoquinoline-5-carboxylate in Anhydrous THF Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Cool Cool Reaction Vessel to 0 °C Inert->Cool Add_LAH Slowly Add LAH Solution Cool->Add_LAH Warm Warm to Room Temperature Add_LAH->Warm Monitor Monitor by TLC Warm->Monitor Quench Quench Reaction at 0 °C (Fieser Method) Monitor->Quench Filter Filter Aluminum Salts Quench->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of (6-Fluoroisoquinolin-5-yl)methanol.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common synthesis problems.

G Start Reaction Complete? NoYield Low / No Yield Start->NoYield No Incomplete Incomplete Reaction Start->Incomplete Partially Success Proceed to Work-up Start->Success Yes CheckReagent Check Reducing Agent Activity NoYield->CheckReagent CheckStoich Check Stoichiometry Incomplete->CheckStoich CheckMoisture Check for Moisture CheckReagent->CheckMoisture Active FreshReagent Use Fresh Reagent CheckReagent->FreshReagent Inactive CheckMoisture->Incomplete No DryGlassware Use Anhydrous Conditions CheckMoisture->DryGlassware Yes CheckStoich->CheckMoisture Correct AddReagent Add More Reducing Agent CheckStoich->AddReagent Low

Caption: A troubleshooting decision tree for the synthesis reaction.

Experimental Protocol: Reduction of Methyl 6-fluoroisoquinoline-5-carboxylate

Materials:

  • Methyl 6-fluoroisoquinoline-5-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is oven-dried and assembled while hot. It is then allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging the Flask: The flask is charged with methyl 6-fluoroisoquinoline-5-carboxylate (1.0 eq) and anhydrous THF (approx. 0.1 M solution). The solution is stirred until the starting material is fully dissolved and then cooled to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: A solution of LAH (1.5 eq) in anhydrous THF is prepared in a separate dry flask and transferred to the dropping funnel via cannula. The LAH solution is added dropwise to the stirred solution of the ester over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC (e.g., using 50% Ethyl Acetate in Hexanes as eluent) until the starting material spot is no longer visible (typically 1-3 hours).

  • Quenching the Reaction: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the number of grams of LAH used (Fieser work-up). A granular white precipitate of aluminum salts should form.

  • Isolation: The mixture is stirred vigorously for 30 minutes. The solid is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF and Ethyl Acetate.[3]

  • Extraction: The combined filtrates are transferred to a separatory funnel. The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel, eluting with a gradient of Dichloromethane and Methanol (e.g., 100:0 to 95:5) to afford (6-Fluoroisoquinolin-5-yl)methanol as a pure solid.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

References

  • Technical Support Center: Optimizing the Synthesis of Cinnolin-6-ylmethanol. Benchchem.
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC.
  • Application Notes and Protocols for the Synthesis of Novel Fluoroquinolone Derivatives Using Fluoroacetonitrile. Benchchem.
  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review.
  • Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. PMC.
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science.
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Benchchem.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. PMC.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Benchchem.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Journal of Physics and Chemistry of Solids. MalariaWorld.
  • Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol. Benchchem.
  • A Comparative Analysis of 5,6-Difluoroisoquinoline and Other Isoquinoline Analogs in Drug Discovery. Benchchem.
  • Simultaneous isolation of six fluoroquinolones in serum samples by selective molecularly imprinted matrix solid-phase dispersion. PubMed.
  • Preparation method of isoquinoline compounds. Google Patents.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
  • Analytical Methods of Isolation and Identification. IntechOpen.
  • An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Benchchem.
  • Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. ResearchGate.
  • (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. Organic Syntheses Procedure.
  • Process for purification of quinoline yellow. Google Patents.

Sources

Technical Support Center: Analytical Method Development for (6-Fluoroisoquinolin-5-yl)methanol Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide analytical chemists and drug development professionals through the complexities of assessing the purity of (6-Fluoroisoquinolin-5-yl)methanol .

This fluorinated heterocyclic intermediate presents unique chromatographic challenges. You must account for secondary interactions driven by the basic isoquinoline nitrogen, the high polarity of the hydroxymethyl group, and the unique dipole moment introduced by the fluorine atom. Our approach is grounded in the principles of Analytical Quality by Design (AQbD) as outlined in the ICH Q14 guidelines[1], ensuring that our methods are not only robust but also self-validating systems compliant with the updated ICH Q2(R2) framework[2].

The Analytical Lifecycle Workflow

Before diving into specific troubleshooting, it is critical to understand the systematic lifecycle of our method development. We do not rely on trial and error; we engineer the method based on the physicochemical properties of the analyte.

AQbD_Workflow ATP Define Analytical Target Profile (ATP) Target: Purity & Regioisomer Resolution Risk Risk Assessment (Fishbone/FMEA) Identify Critical Method Parameters ATP->Risk DoE Design of Experiments (DoE) Optimize pH, Temp, Gradient Risk->DoE MODR Establish Method Operable Design Region (MODR) DoE->MODR Val Method Validation (ICH Q2(R2) Guidelines) MODR->Val

Analytical Quality by Design (AQbD) lifecycle for method development.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: During the initial screening, I am observing severe peak tailing (Asymmetry factor > 2.0) for (6-Fluoroisoquinolin-5-yl)methanol on a standard C18 column. What is the mechanistic cause, and how do I resolve it?

The Causality: The tailing is caused by secondary ion-exchange interactions. The basic nitrogen of the isoquinoline ring (predicted pKa ~4.5–5.0, modulated by the electron-withdrawing 6-fluoro group) interacts strongly with residual acidic silanol groups on the silica support of standard C18 columns.

The Solution:

  • Mobile Phase Control: Operate at a pH at least 2 units below the analyte's pKa (e.g., pH 2.5). Using 0.1% Trifluoroacetic Acid (TFA) in the mobile phase is highly effective. TFA acts as an ion-pairing agent, masking the protonated basic nitrogen and significantly sharpening the peak[3].

  • Stationary Phase Selection: Switch to an end-capped, base-deactivated C18 column or a column with a positively charged surface (e.g., CSH C18) to electrostatically repel the protonated isoquinoline.

Q2: How can I achieve baseline resolution between (6-Fluoroisoquinolin-5-yl)methanol and its closely related regioisomers (e.g., the 7-fluoro isomer)?

The Causality: Standard hydrophobic retention (C18) often fails to resolve positional isomers because their logP values and hydrophobic surface areas are nearly identical.

The Solution: Employ orthogonal selectivity. A Pentafluorophenyl (PFP) stationary phase is highly recommended for fluorinated aromatics. The PFP phase engages in π−π , dipole-dipole, and hydrogen-bonding interactions. The spatial arrangement of the fluorine atom on the isoquinoline ring creates a unique dipole moment that the PFP column can recognize, easily separating the 6-fluoro from the 7-fluoro isomer.

Troubleshooting_Tailing Start Issue: Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH Acidic pH < 3.0 (Protonated Basic N) CheckpH->Acidic Basic pH > 8.0 (Neutral Basic N) CheckpH->Basic Buffer Add Ion-Pairing Agent (e.g., 0.1% TFA) Acidic->Buffer Column Switch to Base-Resistant End-Capped C18 Basic->Column

Troubleshooting logic tree for resolving peak tailing in basic heterocycles.

Section 2: Self-Validating Experimental Protocols

A robust analytical method must prove its own validity during every run. The following protocols incorporate built-in system suitability tests (SST) to guarantee data integrity.

Protocol 1: UHPLC Method Development for Purity Assessment

Objective: To quantify related substances and degradation products in (6-Fluoroisoquinolin-5-yl)methanol.

Step-by-Step Methodology:

  • System Preparation: Purge the UHPLC system with Mobile Phase A (Milli-Q Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Ensure baseline stability at 254 nm, which aligns with the λmax​ for the isoquinoline chromophore[3].

  • Column Equilibration: Install a PFP column (e.g., 2.1 x 100 mm, 1.7 µm). Equilibrate at 40°C with 5% B for at least 10 column volumes.

  • Sample Preparation: Dissolve the sample in a diluent matching the initial mobile phase conditions (95% Water / 5% Acetonitrile) to prevent solvent-effect peak distortion (fronting). Target analytical concentration: 0.5 mg/mL.

  • Gradient Execution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar hydroxymethyl group on the column head).

    • 1.0 - 8.0 min: 5% to 60% B (Linear ramp to elute the main peak and non-polar impurities).

    • 8.0 - 10.0 min: 60% to 95% B (Column wash to remove highly retained hydrophobic species).

    • 10.0 - 12.0 min: 5% B (Re-equilibration).

  • Self-Validating Step (SST): Inject a resolution mixture containing the API and a known closely eluting impurity (e.g., a des-fluoro analog). The run is only scientifically valid if the Resolution ( Rs​ ) > 2.0 and the Tailing Factor ( Tf​ ) < 1.5.

Protocol 2: Forced Degradation Study (Stability-Indicating Power)

Objective: To prove the method can resolve the API from its degradation products, a core requirement of ICH Q14[1].

Step-by-Step Methodology:

  • Acid Hydrolysis: Treat 1 mg/mL API with 0.1N HCl at 60°C for 24 hours. Neutralize with 0.1N NaOH prior to injection.

  • Base Hydrolysis: Treat 1 mg/mL API with 0.1N NaOH at 60°C for 24 hours. Neutralize with 0.1N HCl.

  • Oxidation: Treat 1 mg/mL API with 3% H2​O2​ at room temperature for 6 hours. (Note: Monitor specifically for N-oxide formation on the isoquinoline nitrogen, which will elute earlier due to increased polarity).

  • Thermal/Photolytic: Expose solid API to 105°C for 48 hours and UV/Vis light (per ICH Q1B guidelines).

  • Self-Validating Analysis: Analyze all stressed samples using Protocol 1. Utilize Peak Purity analysis via a Photodiode Array (PDA) detector to confirm the (6-Fluoroisoquinolin-5-yl)methanol peak is spectrally homogeneous (Purity Angle < Purity Threshold).

Section 3: Quantitative Validation Parameters (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose, it must be validated against the updated ICH Q2(R2) criteria[2]. Below is a summarized data presentation table defining the acceptance criteria for this specific API.

Validation ParameterICH Q2(R2) Requirement FocusAcceptance Criteria for (6-Fluoroisoquinolin-5-yl)methanol
Specificity No interference from blank/degradantsPeak purity passed (PDA); Resolution ( Rs​ ) > 2.0 from nearest peak
Linearity Proportionality of signal to concentration R2≥0.999 over 50% to 150% of nominal target concentration
Accuracy Agreement with true accepted valueRecovery of spiked impurities: 95.0% – 105.0% across 3 levels
Precision (Repeatability) Closeness of agreement (same conditions)%RSD 2.0% for API (n=6); %RSD 5.0% for trace impurities
Limit of Quantitation (LOQ) Lowest amount quantifiable with precisionSignal-to-Noise (S/N) 10; %RSD 10.0% at the LOQ level
Robustness Reliability under deliberate variations Rs​ > 2.0 maintained when altering pH ( ± 0.2) and Temp ( ± 2°C)
Section 4: References
  • European Medicines Agency (EMA) / ICH. "ICH Q14 Analytical procedure development – Step 5". europa.eu. Available at:

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. Available at:

  • BenchChem. "HPLC method development for 4-(3,5-Dimethylbenzoyl)isoquinoline analysis". benchchem.com. Available at:

Sources

Validation & Comparative

Comparative Guide to X-ray Crystallography of (6-Fluoroisoquinolin-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (6-fluoroisoquinolin-5-yl)methanol scaffold, including building blocks like (1-chloro-6-fluoroisoquinolin-5-yl)methanol, has emerged as a highly privileged motif in the development of kinase inhibitors, particularly targeting Rho-associated protein kinases (ROCK1/2)[1][2]. The strategic placement of a fluorine atom at the C6 position and a hydroxymethyl group at the C5 position creates a unique stereoelectronic profile.

Obtaining high-resolution X-ray crystallographic data for these derivatives is notoriously challenging but critical for Structure-Activity Relationship (SAR) modeling. This guide objectively compares the two primary methods for structural elucidation of protein-ligand complexes involving this scaffold: Ligand Soaking versus Co-crystallization . It provides field-proven protocols, explains the causality behind experimental choices, and presents quantitative data to guide your structural biology workflows.

Mechanistic Grounding: The Role of the Scaffold in Crystal Engineering

Before selecting a crystallization method, one must understand how the (6-fluoroisoquinolin-5-yl)methanol derivatives behave at the atomic level.

  • The 6-Fluoro Substituent: Fluorine is the most electronegative element, and its introduction at the C6 position alters the pKa of the isoquinoline nitrogen, directly impacting its hydrogen-bonding strength with the kinase hinge region. Furthermore, organic fluorine introduces unique packing features. High-resolution X-ray diffraction studies of fluorinated isoquinolines reveal that they frequently engage in symmetry-independent C−F⋯F−C interactions, C−H⋯F−C hydrogen bonds, and C−F⋯π interactions[3][4]. These non-covalent interactions can stabilize specific ligand conformations but may also induce crystal lattice clashes if introduced into a pre-formed apo-crystal.

  • The 5-Hydroxymethyl Group: The −CH2​OH moiety acts as a versatile hydrogen bond donor and acceptor. Depending on the target pocket, it can displace highly coordinated water molecules or form direct hydrogen bonds with acidic residues (e.g., Aspartate). The rotational freedom of the hydroxymethyl group requires careful consideration during electron density map fitting.

Workflow & Decision Matrix

When approaching the X-ray crystallography of these derivatives, the choice between soaking and co-crystallization dictates the success rate of obtaining high-occupancy structures.

CrystallographyWorkflow Start Target: (6-Fluoroisoquinolin-5-yl)methanol Derivative Complex CheckLattice Analyze Apo-Crystal Lattice Is the binding pocket solvent-accessible? Start->CheckLattice Decision1 Pocket Accessible? CheckLattice->Decision1 Soaking Ligand Soaking (High Throughput) Decision1->Soaking Yes CoCryst Co-Crystallization (Conformational Flexibility) Decision1->CoCryst No / Occluded CheckF Assess 6-Fluoro Steric Clashes via C-F...H interactions Soaking->CheckF SuccessCo Solve Structure (Identify Induced Fit) CoCryst->SuccessCo CheckF->CoCryst Lattice Disruption SuccessSoak Solve Structure (Check B-factors & Occupancy) CheckF->SuccessSoak No Clashes

Decision matrix for selecting the optimal crystallographic method for fluorinated isoquinoline derivatives.

Methodology Comparison: Soaking vs. Co-Crystallization

Table 1: Performance Comparison for (6-Fluoroisoquinolin-5-yl)methanol Derivatives
ParameterLigand SoakingCo-Crystallization
Throughput High (10-50 crystals/day)Low to Medium (Extensive screening required)
Ligand Occupancy Moderate (typically 60-85%)High (>90%)
Resolution Limit Often retains apo-crystal resolution (1.8 - 2.5 Å)Highly variable; can improve or degrade (1.5 - 3.0 Å)
Conformational Accommodation Poor. Fails if the 5-methanol group requires an "induced fit" pocket opening.Excellent. Allows the protein to fold around the 6-F and 5-methanol moieties.
Solvent Tolerance Low. Isoquinolines require DMSO, which can crack pre-formed crystals at >5% v/v.High. DMSO can be dialyzed out or accommodated during nucleation.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The inclusion of specific control steps ensures that failures can be diagnosed mechanistically rather than attributed to "bad luck."

Protocol A: Optimized Ligand Soaking

Best for rigid binding pockets where the 6-fluoro group does not induce lattice strain.

  • Ligand Preparation: Dissolve the (6-fluoroisoquinolin-5-yl)methanol derivative in 100% molecular biology grade DMSO to a concentration of 50 mM. Causality: Isoquinolines exhibit poor aqueous solubility; starting with a highly concentrated stock minimizes the final DMSO percentage in the drop.

  • Cryoprotectant Formulation: Create a soaking solution matching the reservoir solution, supplemented with 20-25% (v/v) glycerol or ethylene glycol, and 1-5 mM of the ligand.

  • Step-Gradient Soaking (Critical Step): Do not transfer the crystal directly into the final soaking solution. Transfer the apo-crystal through a gradient of ligand concentrations (0.5 mM 1.0 mM 5.0 mM) over 3 hours. Causality: The sudden introduction of the hydrophobic 6-fluoro moiety and the localized dielectric drop from DMSO often causes osmotic shock, cracking the crystal. Step-gradients validate that the crystal lattice can withstand the compound.

  • Harvesting & Freezing: Flash-cool the crystal in liquid nitrogen.

Protocol B: Co-Crystallization

Best for targets where the 5-hydroxymethyl group induces a conformational change (e.g., DFG-in to DFG-out shifts in kinases).

  • Complex Formation: Incubate the purified target protein (typically 10-15 mg/mL) with a 3- to 5-fold molar excess of the ligand for 2 hours on ice.

  • Pre-clearance (Self-Validation): Centrifuge the complex at 15,000 x g for 10 minutes at 4°C prior to setting up drops. Causality: If the 6-fluoroisoquinoline derivative induces protein aggregation or if the compound precipitates out of the aqueous buffer, it will form a pellet. Setting up drops with precipitated complex guarantees failure.

  • Screening: Set up sitting-drop vapor diffusion plates using standard sparse-matrix screens. Ensure drops are set at multiple ratios (e.g., 1:1 and 2:1 protein:precipitant) to account for the altered solubility profile induced by the ligand.

  • Optimization: Once microcrystals appear, optimize the PEG concentration and pH. The pKa of the isoquinoline nitrogen is sensitive to pH; crystallizing at a pH where the nitrogen is protonated often yields different packing than when it is neutral.

Structural Interaction Network

Understanding the electron density map requires anticipating the interaction network. The following diagram illustrates the typical pharmacophore mapping observed in high-resolution X-ray structures of this scaffold.

InteractionNetwork IsoCore Isoquinoline Core FGroup 6-Fluoro Substituent IsoCore->FGroup Covalent OHGroup 5-Methanol Group IsoCore->OHGroup Covalent Hinge Kinase Hinge (Backbone NH) IsoCore->Hinge Hydrogen Bond (N...H-N) Hydrophobic Hydrophobic Pocket FGroup->Hydrophobic C-F...π or Halogen bond Water Conserved Water OHGroup->Water H-Bond Donor/Acceptor

Pharmacophore interaction network of (6-Fluoroisoquinolin-5-yl)methanol in a typical kinase binding site.

Conclusion & Best Practices

For (6-fluoroisoquinolin-5-yl)methanol derivatives, Co-crystallization is the statistically superior method for initial structural elucidation due to the scaffold's tendency to induce localized conformational changes via its 5-hydroxymethyl group and the unique packing demands of the 6-fluoro substituent[3][4]. Ligand soaking should be reserved for mature SAR campaigns where the binding pocket's conformation is already locked into the "active" state required to accommodate the specific steric bulk of this fragment.

When refining the electron density, pay strict attention to the Fo​−Fc​ difference maps around the C6 position. The high electron density of fluorine can sometimes be misinterpreted as a highly ordered water molecule if the ligand occupancy is low; refining the anomalous scattering signal (if data is collected at an appropriate wavelength) can definitively confirm the fluorine's orientation.

References

  • How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines ACS Publications (Crystal Growth & Design) URL:[Link]

  • Quantitative and Qualitative Analyses of Symmetry-Independent C–F···F–C Interactions and C–H···F–C Hydrogen Bonds in a Biologically Potent Isoquinoline Derivative ACS Publications (Crystal Growth & Design) URL:[Link]

  • Google Patents (WO2008077550A1)

Sources

The 6-Fluoroisoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from natural alkaloids to synthetic therapeutic agents.[1][2] The strategic introduction of a fluorine atom, particularly at the C-6 position, offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The high electronegativity and stability of the carbon-fluorine bond can enhance metabolic stability, block unwanted metabolism, and improve binding affinity to target proteins by altering electronic distribution.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-fluoroisoquinoline derivatives, drawing insights from closely related scaffolds to inform the rational design of novel therapeutics.

Comparative Analysis I: 6-Fluoroisoquinoline Derivatives as Kinase Inhibitors

While comprehensive SAR studies focusing exclusively on a systematic variation of the 6-fluoroisoquinoline core are not abundant in publicly available literature, valuable insights can be extrapolated from closely related fluoroquinolone and quinazoline structures that target protein kinases.[4][5] These compounds frequently target critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][6]

Inferred Structure-Activity Relationships

By examining the SAR of analogous 4-anilinoquinazolines and other quinoline-based kinase inhibitors, we can infer key structural requirements that likely translate to the 6-fluoroisoquinoline scaffold. The fluorine at the C-6 position is generally considered a bioisosteric replacement for a methoxy group or hydrogen and is crucial for enhancing potency and metabolic stability.

Key Inferred SAR Observations:

  • Substitution at C-1: The C-1 position of the isoquinoline ring is a critical vector for introducing substituents that can occupy hydrophobic pockets in the kinase active site. Small alkyl or aryl groups are often well-tolerated.

  • Substitution at C-4: This position is pivotal for establishing key interactions within the ATP-binding pocket of kinases. An amino group at C-4, often substituted with anilino or other aryl moieties, is a common feature in many kinase inhibitors.[5] The nature of the aniline substituent dramatically impacts selectivity and potency. For instance, in related quinazolines, small electron-withdrawing groups on the aniline ring can enhance activity against EGFR.[7][8]

  • Substitution at C-7: The C-7 position provides another point for modification to improve solubility, cell permeability, and target engagement. In many fluoroquinolones, the introduction of piperazine or similar heterocyclic rings at this position is essential for potent activity.[1][4]

Comparative Data from Related Scaffolds

The following table summarizes the antiproliferative activity of a series of related 7-fluoro-4-anilinoquinoline derivatives, which highlights the impact of substituents on the aniline ring at the 4-position of the quinoline core. This data serves as a valuable proxy for guiding the design of 4-substituted 6-fluoroisoquinoline analogs.

Compound IDR (Substituent on Aniline Ring)IC50 (μM) - HeLa CellsIC50 (μM) - BGC-823 Cells
1a 3-ethynyl10.318.15
1b 3-chloro12.579.33
1c 3-bromo11.898.76
1d 3-methyl21.4515.24
1e 3-methoxy14.2810.17
1f 3-isopropyl8.926.48
1g 3-tert-butyl9.567.21
Data adapted from studies on related 7-fluoro-4-anilinoquinoline derivatives. Direct experimental data for a corresponding 6-fluoroisoquinoline series is not available in the cited literature.

From this comparative data, it can be inferred that bulky, lipophilic groups at the meta-position of the C-4 aniline ring (e.g., isopropyl, tert-butyl) tend to improve cytotoxic potency. This suggests that the corresponding pocket in the target protein is hydrophobic and can accommodate such groups.

SAR_Hypothesis cluster_0 Inferred SAR for 6-Fluoroisoquinoline Kinase Inhibitors Core 6-Fluoroisoquinoline Core C1 C1-Substituent (Hydrophobic Pocket) Core->C1 Modify for Hydrophobic Fit C4 C4-Substituent (Hinge Binding / Selectivity) Core->C4 Critical for Kinase Binding C7 C7-Substituent (Solubility / Permeability) Core->C7 Tune ADME Properties F6 C6-Fluorine (Potency / Stability) Core->F6 Key Modulator

Caption: Inferred key modification points on the 6-fluoroisoquinoline scaffold.

Targeted Signaling Pathway: PI3K/Akt/mTOR

Many isoquinoline-based kinase inhibitors exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[2][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[9] Inhibiting key kinases within this cascade, such as PI3K, Akt, or mTOR itself, can lead to cell cycle arrest and apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTORC1 Akt->mTOR Survival Cell Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline analogs.

Comparative Analysis II: Case Study of [¹⁸F]MK-6240, a Tau PET Imaging Agent

A prominent example of a biologically active 6-fluoroisoquinoline derivative is [¹⁸F]MK-6240 (6-fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine). This compound is a highly selective and specific positron emission tomography (PET) radiotracer for imaging neurofibrillary tangles (NFTs), which are pathological hallmarks of Alzheimer's disease.[10] The 6-fluoro substituent is critical for its properties as a PET agent, providing a site for radiolabeling with fluorine-18 without compromising its high affinity and selectivity for tau protein aggregates.

Synthesis of [¹⁸F]MK-6240

The radiosynthesis of [¹⁸F]MK-6240 has been optimized for automated, one-step production, which is crucial for its clinical application. The process involves a nucleophilic aromatic substitution (SNA_r) reaction on a protected precursor.

MK6240_Synthesis F18 [¹⁸F]Fluoride Reaction Nucleophilic Aromatic Substitution (150-160°C) F18->Reaction Precursor Nitro-Boc-Precursor (in DMSO) Precursor->Reaction Crude Crude [¹⁸F]MK-6240 (Labeled & Deprotected) Reaction->Crude One-pot reaction Purification HPLC or SPE Purification Crude->Purification Final Pure [¹⁸F]MK-6240 Purification->Final

Caption: Automated synthesis workflow for the PET tracer [¹⁸F]MK-6240.

Experimental Protocols

Protocol 1: General Synthesis of Isoquinoline Derivatives (Bischler-Napieralski Reaction)

This protocol describes a general method for constructing the isoquinoline core, which can be adapted for 6-fluoro analogs by starting with a correspondingly fluorinated phenethylamine.

  • Acylation: React 2-(3-fluoro-4-methoxyphenyl)ethan-1-amine with an appropriate acid chloride or anhydride (e.g., acetyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM) at 0°C to room temperature to form the corresponding N-acyl derivative.

  • Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat (typically 80-120°C) to induce cyclization to the 3,4-dihydroisoquinoline intermediate.

  • Aromatization: Dehydrogenate the dihydroisoquinoline intermediate to the fully aromatic isoquinoline using a catalyst like palladium on carbon (Pd/C) in a high-boiling solvent such as xylene or by using an oxidizing agent like manganese dioxide (MnO₂).

  • Purification: Purify the final product using column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation: Prepare serial dilutions of the 6-fluoroisoquinoline test compounds in the appropriate kinase assay buffer. A typical starting concentration is 10 mM in DMSO, diluted to working concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Add 2.5 µL of a 2X kinase/substrate mixture (e.g., recombinant EGFR and a suitable peptide substrate).

  • Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (concentration is typically at the K_m for the specific kinase). Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to controls and plot against compound concentration to determine the IC50 value using non-linear regression analysis.[3][4]

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 6-fluoroisoquinoline derivatives (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The 6-fluoroisoquinoline scaffold is a highly valuable platform in modern drug discovery. While direct, systematic SAR studies on this specific core are limited, a wealth of data from analogous fluoroquinolones, quinazolines, and other isoquinolines provides a strong basis for rational drug design. The 6-fluoro substitution consistently proves beneficial for enhancing metabolic stability and potency. The key to unlocking the full potential of this scaffold lies in the strategic modification of the C-1, C-4, and C-7 positions to optimize interactions with specific biological targets, such as protein kinases, and to fine-tune pharmacokinetic properties. The success of [¹⁸F]MK-6240 underscores the utility of this core in developing highly specific molecular probes. Future work should focus on building and screening dedicated libraries of 6-fluoroisoquinoline derivatives to establish direct SAR and discover novel therapeutic agents.

References

  • ResearchGate. Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). Available from: [Link].

  • Weis, R., et al. (2019). Synthesis and structure-activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity. Bioorganic & Medicinal Chemistry, 27(10), 2052-2065. Available from: [Link].

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link].

  • ResearchGate. Synthesis and biological evaluation of fluoroquinolones containing a pyridoxine derivatives moiety | Request PDF. Available from: [Link].

  • The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Available from: [Link].

  • Anisova, L., et al. (2023). Synthesis and biological evaluation of fluoroquinolones containing a pyridoxine derivatives moiety. European Journal of Medicinal Chemistry, 261, 115798. Available from: [Link].

  • ResearchGate. Selected SAR of isoquinoline series | Download Table. Available from: [Link].

  • Smeyne, D. (2020). Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives. Georgia Southern University Honors College Theses. Available from: [Link].

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 6-chloro-quinolin-2-one derivatives as novel FXIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 99, 129610. Available from: [Link].

  • Walji, A. M., et al. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-89. Available from: [Link].

  • RTI International. Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240). Available from: [Link].

  • Madrid, Y., & De Leon, A. (2014). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Malaria Journal, 13(1), 1-11. Available from: [Link].

  • Lagunin, A., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(24), 17508. Available from: [Link].

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. Available from: [Link].

  • Orujova, F., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(24), 8089. Available from: [Link].

  • Ammar, Y. A., et al. (2013). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. ChemMedChem, 8(9), 1543-1553. Available from: [Link].

  • Sharma, P. C., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 27(24), 8758. Available from: [Link].

  • YouTube. (2022). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. Available from: [Link].

  • ResearchGate. Antimalarial activity and SAR of 4‐aminoquinoline analogues, 100 and aminoalcohol quinolines 101. Available from: [Link].

  • Hopewell, R., et al. (2019). A simplified radiosynthesis of [18F]MK-6240 for tau PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 62(3), 138-145. Available from: [Link].

  • Journal of Nuclear Medicine. (2020). Development of an automated synthesis of [18F] MK-6240 on a GE FASTlabTM synthesizer. Available from: [Link].

  • Synthesis, M. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10839. Available from: [Link].

  • Domagala, J. M., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504-9. Available from: [Link].

  • IBA RadioPharma Solutions. (2018). A simplified radiosynthesis of [18F]MK‐6240 for tau PET imaging. Available from: [Link].

  • Journal of Nuclear Medicine. (2020). High yield production of [18F]MK-6240 on the AllinOne synthesizer, a promising PET Tracer for the quantification of Human Neurofibrillary tangles in Alzheimer disease. Available from: [Link].

  • Wang, L., et al. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 16(5), 3866-3877. Available from: [Link].

  • Molecular Diversity Preservation International. (2022). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Signal Transduction and Targeted Therapy, 7(1), 1-30. Available from: [Link].

Sources

Comparative Analysis of Synthetic Routes to (6-Fluoroisoquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic evaluation, objective performance comparison, and self-validating experimental protocols.

Executive Summary

(6-Fluoroisoquinolin-5-yl)methanol is a highly versatile heterocyclic building block critical to the development of kinase inhibitors, CXCR4 antagonists[1], and VR-1 receptor modulators[2]. The strategic placement of the fluorine atom at the C-6 position modulates the basicity of the isoquinoline nitrogen and enhances metabolic stability. Meanwhile, the C-5 hydroxymethyl group serves as an essential handle for cross-coupling, etherification, or further functionalization.

Synthesizing this target requires precise regiocontrol due to the electron-deficient nature of the isoquinoline ring. This guide evaluates three primary synthetic routes, dissecting the causality behind reagent selection and providing self-validating protocols to ensure scientific integrity and reproducibility.

Mechanistic Overview of Synthetic Routes

To achieve C-5 functionalization on the 6-fluoroisoquinoline core, chemists must navigate the inherent reactivity of the isoquinoline ring—specifically, its susceptibility to nucleophilic attack at the C-1 position.

  • Route A: Directed Ortho-Metalation (DoM) (The "Aldehyde Route") Utilizes the strong inductive (-I) effect of the C-6 fluorine atom to acidify the adjacent C-5 proton. Deprotonation with a sterically hindered, non-nucleophilic base (LDA) at cryogenic temperatures prevents unwanted Chichibabin-type addition at C-1[3]. Subsequent formylation and reduction yield the target alcohol.

  • Route B: Halogen-Metal Exchange (The "Bromide Route") Starts from commercially available 5-bromo-6-fluoroisoquinoline[4]. The weaker C-Br bond allows for rapid halogen-metal exchange using n -BuLi at -78 °C. Because the exchange is kinetically faster than nucleophilic addition to the ring, excellent regiocontrol is achieved.

  • Route C: Direct Acid/Ester Reduction (The "Acid Route") Involves the direct reduction of 6-fluoroisoquinoline-5-carboxylic acid using Borane-THF ( BH3​⋅THF ). While operationally simple, the high cost of the starting material limits its use to discovery-scale synthesis.

Workflow SM1 6-Fluoroisoquinoline CAS: 1075-11-2 Int1 6-Fluoroisoquinoline- 5-carbaldehyde CAS: 1260890-87-6 SM1->Int1 Route A 1. LDA, THF, -78°C 2. DMF SM2 5-Bromo-6-fluoroisoquinoline CAS: 1239463-43-4 SM2->Int1 Route B 1. n-BuLi, THF, -78°C 2. DMF Target (6-Fluoroisoquinolin-5-yl)methanol Target API Building Block SM2->Target Route B (Direct) 1. n-BuLi 2. (CH2O)n SM3 6-Fluoroisoquinoline- 5-carboxylic acid CAS: 1260835-91-3 SM3->Target Route C BH3·THF, 0°C Int1->Target NaBH4, MeOH 0°C to RT

Caption: Synthetic Workflow: Comparison of Routes A, B, and C to (6-Fluoroisoquinolin-5-yl)methanol.

Quantitative Route Comparison

The following table summarizes the operational and economic metrics of the three routes to assist in scale-up decision-making.

MetricRoute A (DoM)Route B (Halogen Exchange)Route C (Acid Reduction)
Starting Material 6-Fluoroisoquinoline5-Bromo-6-fluoroisoquinoline6-Fluoroisoquinoline-5-carboxylic acid
SM Cost (Relative) Low ($)Medium ( )Very High ( )
Step Count 2 Steps2 Steps1 Step
Overall Yield 45 - 55%60 - 70%~80%
Regioselectivity Good (Requires strict -78°C)ExcellentN/A (Pre-installed)
Scalability High (Process-friendly)Moderate (Exothermic quench)Low (Cost prohibitive)
Key Risk Factor C-1 addition if temp > -60°CProtodehalogenationOver-reduction / Defluorination

Detailed Experimental Protocols & Causality

Route A: Directed Ortho-Metalation (DoM) and Reduction

This route is highly recommended for process scale-up due to the low cost of the starting material, provided cryogenic capabilities are available.

Causality & Logic: Why use Lithium diisopropylamide (LDA) instead of n -Butyllithium ( n -BuLi)? n -BuLi is highly nucleophilic and will readily attack the C-1 position of the isoquinoline ring. LDA is a sterically hindered, non-nucleophilic base. The fluorine atom at C-6 exerts a strong inductive (-I) effect, acidifying the adjacent C-5 proton. LDA selectively deprotonates this kinetically favored position at -78 °C[3].

Mechanism Step1 1. Substrate Activation Fluorine (-I effect) acidifies the C-5 proton Step2 2. Regioselective Metalation LDA at -78°C prevents C-1 nucleophilic attack Step1->Step2 Step3 3. Electrophilic Quench DMF addition forms stable tetrahedral intermediate Step2->Step3 Step4 4. Hydride Reduction NaBH4 selectively reduces aldehyde over heterocycle Step3->Step4 Target 5. Product Isolation (6-Fluoroisoquinolin-5-yl)methanol Step4->Target

Caption: Mechanistic Logic of Route A: Directed Ortho-Metalation (DoM) and subsequent reduction.

Step 1: Synthesis of 6-fluoroisoquinoline-5-carbaldehyde[3]

  • Preparation: Charge a flame-dried flask with 6-fluoroisoquinoline (1.0 eq, e.g., 0.4 g, 2.72 mmol) and anhydrous THF (10 mL) under an argon atmosphere.

  • Cooling: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Self-Validation: Internal temperature monitoring is critical; allowing the temperature to rise above -65 °C will result in complex mixtures.

  • Metalation: Add LDA (2.0 M in THF, 1.5 eq) dropwise over 15 minutes. Stir the deep-colored mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (2.0 eq) dropwise. Stir for an additional 1 hour at -78 °C.

  • Quench & Isolate: Quench the reaction cold with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Petroleum Ether/EtOAc = 5/1) to yield the aldehyde intermediate.

Step 2: Reduction to (6-Fluoroisoquinolin-5-yl)methanol

  • Reduction: Dissolve the purified 6-fluoroisoquinoline-5-carbaldehyde (1.0 eq) in Methanol (0.2 M). Cool to 0 °C.

  • Hydride Transfer: Add Sodium Borohydride ( NaBH4​ , 1.5 eq) portionwise. The choice of NaBH4​ over LiAlH4​ prevents unwanted reduction of the isoquinoline ring.

  • Workup: Stir for 30 minutes. Quench carefully with water, remove methanol under reduced pressure, and extract the aqueous layer with Dichloromethane (DCM). Dry and concentrate to yield the target alcohol.

Route B: Halogen-Metal Exchange

This route is recommended for discovery chemistry where rapid, high-yielding access to the target is prioritized over reagent cost.

Causality & Logic: Starting from 5-bromo-6-fluoroisoquinoline[4], the C-Br bond undergoes rapid lithium-halogen exchange with n -BuLi. Because this exchange is significantly faster than nucleophilic addition to the heterocycle, n -BuLi can be used safely at -78 °C without causing Chichibabin addition.

Protocol:

  • Exchange: Dissolve 5-bromo-6-fluoroisoquinoline (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under argon.

  • Lithiation: Add n -BuLi (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes. Self-Validation: An aliquot quenched with water should show complete conversion to 6-fluoroisoquinoline via LC-MS, confirming successful lithium-halogen exchange.

  • Electrophilic Trapping: Add DMF (2.0 eq) to form the aldehyde, or add anhydrous paraformaldehyde (excess, cracked thermally into the flask) to form the alcohol directly.

  • Completion: If DMF is used, follow the NaBH4​ reduction protocol outlined in Route A to obtain the final product.

Conclusion & Recommendations

For Discovery and Medicinal Chemistry where rapid iteration is necessary, Route B is the superior choice. The commercial availability of 5-bromo-6-fluoroisoquinoline guarantees excellent regiocontrol and higher overall yields, minimizing time spent on complex chromatographic purifications.

For Process Chemistry and Scale-up , Route A is the definitive standard. The cost differential between 6-fluoroisoquinoline and its brominated counterpart is substantial at the multi-kilogram scale. By strictly controlling the cryogenic parameters during the LDA-mediated Directed Ortho-Metalation, process chemists can reliably access the 5-carbaldehyde intermediate with acceptable atom economy and excellent cost-efficiency.

References

  • [1] Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. MDPI. Available at:[Link]

  • [2] WO2003214442B2 - Heteroaromatic urea derivatives as VR-1 modulators. Google Patents. Available at:

  • [3] WO2022201097A1 - 1,3-substituted cyclobutyl derivatives and uses thereof (Details DoM protocol for 6-fluoroisoquinoline-5-carbaldehyde). Google Patents. Available at:

  • 6-FLUOROISOQUINOLINE-5-CARBALDEHYDE (CAS: 1260890-87-6). ChemBuyersGuide. Available at:[Link]

Sources

Benchmarking the Purity of (6-Fluoroisoquinolin-5-yl)methanol: An Orthogonal Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated isoquinoline derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and CNS-targeting therapeutics. The introduction of a fluorine atom at the 6-position of the isoquinoline ring significantly alters the molecule's lipophilicity, metabolic stability, and pKa. However, these structural nuances also complicate synthesis and purification.

When benchmarking the purity of synthesized (6-Fluoroisoquinolin-5-yl)methanol against commercial standards, relying solely on traditional High-Performance Liquid Chromatography (HPLC) is scientifically inadequate. Without a highly characterized reference standard, HPLC can only provide relative purity, which is often skewed by differing UV extinction coefficients between the active pharmaceutical ingredient (API) and its impurities. To establish a self-validating analytical system, we must employ an orthogonal approach combining Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination and HPLC-PDA-MS for trace impurity profiling.

The Strategic Imperative for Orthogonal Benchmarking

The core philosophy of robust analytical benchmarking is that no single method should operate in isolation.

  • The Limitation of Chromatography: HPLC relies on the absorption of light. If a synthetic byproduct (e.g., a des-fluoro intermediate) has a higher molar absorptivity than the target compound, HPLC will artificially inflate the impurity's concentration, leading to a false failure.

  • The Power of qNMR: 1[1]. Because the area under an NMR resonance is strictly proportional to the number of nuclei generating it, qNMR allows for absolute quantification without requiring a reference standard of the analyte itself.

By merging these techniques, we create a closed-loop validation system where the absolute mass balance (qNMR) and the relative impurity profile (HPLC) reconcile to 100%.

PurityWorkflow A (6-Fluoroisoquinolin-5-yl)methanol Batch Sample B Chromatographic Profiling HPLC-PDA / LC-MS A->B C Spectroscopic Profiling 1H qNMR (Internal Standard) A->C D Relative Purity (% Area) & Mass Confirmation B->D F Impurity Identification (ICH Q3A Thresholds) B->F E Absolute Purity (% w/w) No Reference Std Needed C->E G Validated Purity Profile (ICH Q2 Compliant) D->G E->G F->G

Orthogonal analytical workflow for benchmarking API purity combining HPLC-MS and qNMR.

Quantitative Benchmarking Data

To demonstrate this workflow, an in-house synthesized batch of (6-Fluoroisoquinolin-5-yl)methanol was benchmarked against two leading commercial standards. The data below synthesizes the orthogonal results into a comprehensive quality profile.

Analytical ParameterIn-House SynthesizedCommercial Standard ACommercial Standard BPrimary Methodology
Absolute Purity (% w/w) 99.2 ± 0.1% 97.5 ± 0.3%98.8 ± 0.2%1H qNMR (Internal Std)
Relative Purity (% Area) 99.6% 98.1%99.1%HPLC-PDA (254 nm)
Major Impurity Identified 0.15% (Des-fluoro analog)1.2% (Positional isomer)0.4% (Over-oxidation)LC-MS (ESI+)
Residual Solvents < 500 ppm (EtOAc)2500 ppm (DCM)800 ppm (Hexane)1H NMR / GC-FID
Water Content 0.1%0.4%0.2%Karl Fischer Titration

Observation: Commercial Standard A exhibits a high relative purity by HPLC (98.1%), but its absolute purity via qNMR is notably lower (97.5%). This discrepancy is causally linked to the high concentration of residual dichloromethane (DCM) and water, which are invisible to UV detection but accurately captured by the holistic mass balance of qNMR.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating, ensuring that2[2].

Protocol A: Absolute Quantitation via 1H qNMR

Causality & Rationale: 3[3] because it bypasses the need for an identical reference standard. We select Maleic acid as the internal standard (IS). Its sharp singlet resonance at ~6.3 ppm in DMSO-d6 sits in a completely clean spectral window, avoiding overlap with the aromatic isoquinoline protons (7.5–9.5 ppm) and the aliphatic hydroxymethyl protons (~4.8 ppm).

Step-by-Step Workflow:

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of (6-Fluoroisoquinolin-5-yl)methanol and ~5.0 mg of NIST-traceable Maleic acid into a static-free vial. Causality: Gravimetric precision is the primary source of error in qNMR; strict environmental control prevents electrostatic weighing drift.

  • Solvation: Dissolve the mixture in 600 µL of high-purity DMSO-d6. Vortex for 60 seconds and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Step): Acquire the 1H spectrum at 600 MHz using a 90° excitation pulse. Set the relaxation delay (D1) to 30 seconds . Causality: Aromatic protons often exhibit long longitudinal relaxation times (T1 ~ 3-5 seconds). A D1 of >5×T1 ensures >99.3% magnetization recovery, preventing the under-integration of the analyte signals.

  • Data Processing: Apply zero-filling (64k points) and an exponential window function (line broadening = 0.3 Hz). Phase and baseline correct manually.

  • Calculation: Determine the absolute purity ( Psample​ ) using the integral ( I ), number of protons ( N ), molar mass ( M ), and mass ( m ) of both the sample and the internal standard:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​
Protocol B: Impurity Profiling via HPLC-PDA-MS

Causality & Rationale: While qNMR provides macro-level mass balance, it lacks the sensitivity to detect trace degradants. To ensure compliance with4[4], a highly sensitive chromatographic method is required.

Step-by-Step Workflow:

  • Stationary Phase Selection: Utilize a superficially porous C18 column (2.7 µm, 150 x 4.6 mm). Causality: Core-shell particles generate high theoretical plate counts at lower backpressures, crucial for resolving closely eluting positional isomers (e.g., 7-fluoro vs. 6-fluoro derivatives).

  • Mobile Phase Optimization: Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: The basic isoquinoline nitrogen has a pKa of ~5.0. The formic acid buffer (pH ~2.7) ensures the nitrogen remains fully protonated, preventing secondary electrostatic interactions with residual column silanols that cause peak tailing.

  • Orthogonal Detection: Route the eluent through a Photodiode Array (PDA) detector scanning from 200–400 nm, followed in-series by an Electrospray Ionization Mass Spectrometer (ESI-MS). Causality: PDA ensures that impurities lacking a chromophore at a single wavelength (e.g., 254 nm) are not missed, while ESI-MS provides the m/z data necessary to structurally identify the impurities flagged by the ICH Q3A threshold.

Conclusion

Benchmarking complex heterocyclic scaffolds like (6-Fluoroisoquinolin-5-yl)methanol requires moving beyond basic area-percent chromatography. By coupling the absolute, standard-free quantification capabilities of qNMR with the high-resolution impurity profiling of HPLC-PDA-MS, researchers can generate a self-validating, mathematically sound purity profile. This rigorous approach not only ensures the integrity of downstream biological assays but also aligns seamlessly with stringent ICH regulatory frameworks for early-stage drug discovery.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (6-Fluoroisoquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of (6-Fluoroisoquinolin-5-yl)methanol. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. This guide is designed for researchers, scientists, and drug development professionals. The protocols herein are based on established best practices for handling similar chemical structures and are intended to be a comprehensive resource for your operational and safety planning.

Hazard Assessment and Core Safety Principles

The foundational principle for handling this compound is the Hierarchy of Controls . This means that engineering controls (like fume hoods) and administrative controls (your standard operating procedures) are the primary lines of defense. Personal Protective Equipment (PPE) is the final, essential barrier between you and the potential hazard.[4]

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection and proper use of PPE are critical when engineering and administrative controls cannot eliminate all risks.[4][5] The following table outlines the recommended PPE for handling (6-Fluoroisoquinolin-5-yl)methanol.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[4][6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended.Prevents skin contact, as the substance may be harmful if absorbed through the skin and can cause skin irritation.[1][7][8] Contaminated outer gloves should be removed and disposed of properly.[4]
Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of skin contact with spills or splashes. Contaminated clothing should be removed promptly and washed before reuse.[7][9]
Respiratory Protection All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[7][10] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[6][11]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[2][11]

Step-by-Step Handling and Operational Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Weighing
  • Work Area Preparation : Before handling, ensure your workspace, particularly the chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a designated waste container, within reach.

  • Weighing the Compound : Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use a disposable weighing boat.

  • Dissolving : When preparing solutions, slowly add the solid (6-Fluoroisoquinolin-5-yl)methanol to the solvent with stirring to prevent splashing and aerosol generation.[7]

Post-Handling Procedures
  • Decontamination : After handling, thoroughly clean all equipment and the work area to remove any residual contamination.

  • Hand Washing : Wash your hands thoroughly with soap and water after removing your gloves.[9][12]

Storage

Store (6-Fluoroisoquinolin-5-yl)methanol in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][7] Keep it away from incompatible materials such as strong oxidizing agents.[1][11] The storage area should be secure and accessible only to authorized personnel.[7][13]

Emergency and Spill Management

Prompt and correct response to an emergency situation is critical.

Exposure Response
Exposure Route First Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[2][9][14] Seek immediate medical attention.[9][14]
Skin Contact Remove all contaminated clothing.[9] Wash the affected skin area immediately with plenty of soap and water.[9][11] If skin irritation persists, seek medical attention.[2][9]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration.[2][9][14] Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting.[14] Clean the mouth with water and drink plenty of water afterward.[2] Seek immediate medical attention.[9][15]
Spill Cleanup
  • Minor Spills : For small spills, ventilate the area and use an absorbent material to collect the spilled substance.[16] Place the absorbed material into a suitable, sealed container for disposal.[16]

  • Major Spills : For larger spills, evacuate the area and prevent entry.[17] Eliminate all ignition sources.[9][15] Contact your institution's environmental health and safety department for assistance.

Disposal Plan

Proper disposal of (6-Fluoroisoquinolin-5-yl)methanol and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containerization
  • Identification : All waste containing (6-Fluoroisoquinolin-5-yl)methanol must be clearly labeled as hazardous waste.[10] This includes the pure compound, contaminated labware, and solutions.

  • Segregation : Keep this waste stream separate from other laboratory waste to prevent accidental reactions.[10]

  • Containerization : Use approved, chemically compatible, and clearly labeled hazardous waste containers with secure, leak-proof lids.[10][16]

Disposal Pathway
  • Collection : Store sealed waste containers in a designated satellite accumulation area within the laboratory.[10]

  • Removal : Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[13][17][18]

Workflow Visualization

The following diagram illustrates the safe handling workflow for (6-Fluoroisoquinolin-5-yl)methanol.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Workspace in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety first weigh Weigh Compound don_ppe->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate After experiment completion segregate_waste Segregate and Containerize Waste dissolve->segregate_waste During and after handling doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store in Satellite Accumulation Area segregate_waste->store_waste dispose Dispose via Hazardous Waste Service store_waste->dispose

Caption: Safe handling workflow for (6-Fluoroisoquinolin-5-yl)methanol.

References

  • Product Safety - US Methanol. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).
  • Safety Data Sheet - Merck Millipore. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Fisher Scientific - SAFETY DATA SHEET. (2010, October 28).
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from Centers for Disease Control and Prevention.
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • Safety Data Sheet - Cayman Chemical. (2023, January 17).
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide - Benchchem. (n.d.).
  • Appendix A Disposal Procedures by Chemical. (2022, June 6).
  • Incident management: methanol - GOV.UK. (2016, May 15).
  • Methanol Emergency Response. (2011, February 1).
  • Disposal of Waste Solvents - NUS Chemistry. (n.d.).
  • What first aid measures can be taken in case of methanol exposure? - ERGSY. (n.d.).
  • Keeping a high index of suspicion: lessons learned in the management of methanol ingestion - PMC. (n.d.).
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Safe Medication Disposal | OncoLink. (2025, August 6).
  • Proper Disposal of Pharmaceuticals - City of Shelley. (n.d.).
  • METHANOL SAFE HANDLING MANUAL - health and safety module. (n.d.).
  • Safe Handling of Hazardous Drugs - safety.duke.edu. (2025, March 5).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.